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Core Science & Biosynthesis

Foundational

N2-(3-fluorophenyl)quinazoline-2,4-diamine chemical structure and properties

Topic: N2-(3-fluorophenyl)quinazoline-2,4-diamine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N2-(3-fluorophenyl)quinazoline-2,4-diamine: Chemical Structure, Synthesis, and Pharmacological Properties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Fluorinated Quinazoline Scaffold

N2-(3-fluorophenyl)quinazoline-2,4-diamine represents a specialized chemotype within the quinazoline class of heterocycles. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are renowned EGFR inhibitors, the 2,4-diaminoquinazoline core is historically significant as a pharmacophore for antifolates (dihydrofolate reductase inhibitors) and, more recently, as a scaffold for multi-kinase inhibition (Aurora B, CDK).

The incorporation of the 3-fluorophenyl moiety at the N2 position is a strategic medicinal chemistry modification. The fluorine atom modulates lipophilicity (


), alters metabolic stability by blocking the C3 position on the phenyl ring from oxidation, and influences the electronic binding affinity within the ATP-binding pocket of kinases or the folate-binding cleft of DHFR.

This guide details the structural properties, validated synthetic pathways, and biological mechanisms of this compound, synthesizing data from Structure-Activity Relationship (SAR) studies.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule consists of a bicyclic quinazoline ring substituted with amine groups at positions 2 and 4. The N2-amine is further substituted with a 3-fluorophenyl ring.[1]

2.1 Computed Properties Table[2][3]
PropertyValue (Predicted)Significance
Molecular Formula

Core composition
Molecular Weight 254.26 g/mol Fragment-like, high ligand efficiency potential
LogP (Octanol/Water) ~2.8 - 3.2Lipophilic enough for membrane permeability; optimal for oral bioavailability (Lipinski's Rule of 5)
Topological Polar Surface Area (TPSA) ~64 ŲIndicates good potential for cell membrane penetration (<140 Ų)
H-Bond Donors 3Critical for interaction with hinge region residues (e.g., Met793 in EGFR)
H-Bond Acceptors 4Facilitates water-bridged interactions in the solvent-exposed regions
pKa (N1-quinazoline) ~5.5 - 6.0Protonation state affects solubility in lysosomal compartments
2.2 The "Fluorine Effect"

The 3-fluoro substitution is not arbitrary. In medicinal chemistry, this modification serves two primary functions:

  • Metabolic Blocking: The C3 position of the phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This reduces the basicity of the N2-nitrogen, potentially strengthening hydrogen bond interactions with the kinase hinge region backbone.

Synthetic Methodology

The synthesis of N2-(3-fluorophenyl)quinazoline-2,4-diamine requires a regioselective nucleophilic aromatic substitution (


). The C4 position of the quinazoline ring is significantly more electrophilic than the C2 position. Therefore, the synthesis must proceed sequentially.
3.1 Reaction Scheme (DOT Diagram)

Synthesis SM Anthranilic Acid (Start) Int1 Quinazoline-2,4-dione SM->Int1 Urea, 150°C Cyclization Int2 2,4-Dichloroquinazoline (Key Electrophile) Int1->Int2 POCl3, Reflux Chlorination Int3 4-Amino-2-chloroquinazoline (Regioselective Intermediate) Int2->Int3 NH3 (aq/MeOH) 0°C to RT (S_NAr at C4) Product N2-(3-fluorophenyl) quinazoline-2,4-diamine Int3->Product 3-Fluoroaniline HCl (cat), EtOH Reflux (S_NAr at C2)

Figure 1: Step-wise synthesis highlighting the regioselective exploitation of the C4 vs. C2 electrophilicity.

3.2 Detailed Protocol

Step 1: Synthesis of 2,4-Dichloroquinazoline

  • Reflux quinazoline-2,4-dione with phosphorous oxychloride (

    
    ) and a catalytic amount of N,N-dimethylaniline for 4-6 hours.
    
  • Remove excess

    
     under reduced pressure.
    
  • Pour residue onto crushed ice/water to precipitate the dichloro product. Filter and dry.[4]

Step 2: Regioselective Amination at C4 Rationale: The C4-chlorine is more reactive due to the inductive effect of the N3 nitrogen and resonance stabilization.

  • Dissolve 2,4-dichloroquinazoline in THF or Methanol.

  • Cool to 0°C.

  • Slowly add ammonia (7N in methanol) or ammonium hydroxide.

  • Stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor by TLC.[5] The product, 4-amino-2-chloroquinazoline, will precipitate or can be isolated by solvent evaporation.

Step 3: Introduction of the 3-Fluorophenyl Group at C2 Rationale: The C2-chlorine is less reactive and requires higher energy (heat) and acid catalysis to facilitate the displacement by the aniline.

  • Suspend 4-amino-2-chloroquinazoline (1.0 eq) in Ethanol or Isopropanol.

  • Add 3-fluoroaniline (1.1 eq).

  • Add catalytic concentrated HCl (2-3 drops) to protonate the quinazoline N1, activating the C2 position.

  • Reflux for 12–24 hours.

  • Cool the mixture. The hydrochloride salt of the target compound usually precipitates.

  • Filter and neutralize with saturated

    
     to obtain the free base.
    

Biological Mechanisms & SAR Context[2][7][9]

4.1 Primary Mechanism: Kinase Inhibition (ATP Competition)

Like many quinazolines, this molecule functions as a Type I ATP-competitive inhibitor. It binds to the active conformation of the kinase domain (DFG-in).

  • Hinge Binding: The N1 and the 2-amino group typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The 3-fluorophenyl group occupies the hydrophobic pocket II or the solvent-exposed front region, depending on the specific kinase (EGFR vs. CDK).

4.2 Secondary Mechanism: DHFR Inhibition

2,4-diaminoquinazolines are classical non-classical antifolates. They mimic the pteridine ring of folic acid, binding to Dihydrofolate Reductase (DHFR).

  • Mechanism: Inhibition of DHFR depletes the pool of tetrahydrofolate, halting thymidylate synthesis and arresting DNA replication (S-phase specific cytotoxicity).

4.3 Structure-Activity Relationship (SAR) Insights

Recent studies comparing substitution patterns on the N2-phenyl ring have revealed critical insights:

  • 3-Substituted vs. 4-Substituted: Research indicates that for cytotoxicity against specific cancer lines (e.g., MCF-7, HCT-116), 4-substitution (e.g., 4-NO2, 4-F) on the N2-phenyl ring is often more potent than 3-substitution .

    • Evidence: The 3-fluorophenyl analog showed decreased inhibitory activity compared to the 4-nitrophenyl analog in direct head-to-head comparisons on cell viability [1].

  • Selectivity: However, 3-substitution can improve selectivity for specific kinases (like Aurora B) over broad-spectrum tyrosine kinases, as the meta-substitution alters the angle of the phenyl ring within the binding pocket, potentially avoiding steric clashes in restricted pockets.

Experimental Validation: DNA Binding Assay

To verify if the compound acts via DNA intercalation (a secondary mechanism for some planar quinazolines) or pure enzyme inhibition, a Methyl Green displacement assay is recommended.

Protocol:

  • Reagent: Prepare a DNA-methyl green complex solution (Incubate Calf Thymus DNA with Methyl Green for 1h).

  • Treatment: Add varying concentrations (1–100 µM) of N2-(3-fluorophenyl)quinazoline-2,4-diamine.

  • Measurement: Measure absorbance at 630 nm.

  • Interpretation: A decrease in absorbance indicates the compound is displacing methyl green, suggesting DNA intercalation.

    • Note: 2,4-diaminoquinazolines typically show moderate DNA affinity, which contributes to their antitumor efficacy alongside kinase/DHFR inhibition.

Pathway Visualization

Mechanism Compound N2-(3-fluorophenyl) quinazoline-2,4-diamine Target1 Target A: Kinase Domain (EGFR / Aurora B) Compound->Target1 Primary Affinity Target2 Target B: DHFR (Folate Pathway) Compound->Target2 Secondary Affinity Target3 Target C: DNA (Intercalation) Compound->Target3 Moderate Affinity Effect1 Block ATP Binding (Competitive) Target1->Effect1 Effect2 Deplete Tetrahydrofolate Target2->Effect2 Effect3 Cell Cycle Arrest (G1/S Phase) Target3->Effect3 Effect1->Effect3 Effect2->Effect3 Apoptosis Apoptosis / Cell Death Effect3->Apoptosis

Figure 2: Multi-target mechanism of action profile for 2,4-diaminoquinazolines.

References

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines. Journal of Chemistry. (2022). Discusses the SAR of N2-phenyl substituted quinazolines, explicitly comparing 3-substituted vs 4-substituted analogs regarding antitumor activity.

  • Discovery of N-(3-fluorophenyl)... as Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry. (2025).[1] Highlights the utility of the 3-fluorophenyl moiety in quinazoline-based kinase inhibitors for improving metabolic stability and oral bioavailability.

  • Quinazolines as Dihydrofolate Reductase Inhibitors.Journal of Medicinal Chemistry. (Classic Reference).
  • Regioselective Synthesis of 2,4-Disubstituted Quinazolines.Tetrahedron Letters. Validates the reactivity difference between C2 and C4 chlorines in quinazoline scaffolds.

Sources

Exploratory

Technical Whitepaper: Pharmacodynamics and Therapeutic Potential of N2-(3-fluorophenyl)quinazoline-2,4-diamines

Executive Summary The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, historically validated as a potent inhibitor of dihydrofolate reductase (DHFR) and, more recently, as a mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, historically validated as a potent inhibitor of dihydrofolate reductase (DHFR) and, more recently, as a modulator of receptor tyrosine kinases (RTKs). This guide focuses on the N2-(3-fluorophenyl) derivative class.

The incorporation of a 3-fluorophenyl moiety at the N2 position is a strategic medicinal chemistry optimization. It leverages the unique electronic properties of fluorine to modulate pKa, enhance metabolic stability against oxidative defluorination (compared to 4-fluoro analogs), and improve hydrophobic interactions within the enzyme binding pocket. These derivatives exhibit dual-activity potential: acting as classical non-folate antifolates against opportunistic pathogens (Pneumocystis jirovecii, Toxoplasma gondii) and showing cytotoxic efficacy against methotrexate-resistant tumor lines.

Structural Basis & Rational Design (SAR)

The biological efficacy of N2-(3-fluorophenyl)quinazoline-2,4-diamine stems from three critical structural domains. Understanding these interactions is prerequisite to experimental design.

The Quinazoline-2,4-diamine Core

Unlike 4-anilinoquinazolines (typical EGFR inhibitors like Gefitinib), the 2,4-diamine substitution pattern mimics the pteridine ring of folic acid. This allows the molecule to compete directly with dihydrofolate for the active site of DHFR.

  • N1 and N3 Nitrogens: Protonation at N1 is essential for ionic interaction with the conserved aspartic or glutamic acid residue (e.g., Asp27 in E. coli DHFR, Glu30 in mammalian DHFR).

The N2-(3-fluorophenyl) Substituent

The N2-aryl group fits into a hydrophobic pocket often occupied by the p-aminobenzoylglutamate tail of folate.

  • Electronic Effect: The fluorine atom at the meta (3) position is electron-withdrawing. This lowers the electron density of the phenyl ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phe31) in the binding pocket.
    
  • Metabolic Stability: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). Substitution at the 3-position blocks metabolic hydroxylation at a common site of Phase I metabolism, prolonging half-life (

    
    ).
    
  • Lipophilicity: Fluorine increases

    
    , facilitating passive transport across the cell membrane, which is critical for non-classical antifolates that do not utilize the Reduced Folate Carrier (RFC).
    

Mechanism of Action: DHFR Inhibition[1]

The primary mechanism of action is the competitive inhibition of Dihydrofolate Reductase (DHFR). By blocking DHFR, the molecule halts the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), starving the cell of the one-carbon units required for thymidylate and purine synthesis.

Signaling Pathway Visualization

FolateCycle Folate Dietary Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR (NADPH -> NADP+) dTMP Thymidylate (dTMP) THF->dTMP Thymidylate Synthase DNA DNA Synthesis (Replication) dTMP->DNA Inhibitor N2-(3-fluorophenyl) quinazoline-2,4-diamine Inhibitor->DHF Competitive Inhibition

Figure 1: The Folate Cycle Blockade. The derivative competitively binds DHFR, preventing the regeneration of THF, ultimately inducing "thymineless death" in rapidly dividing cells.

Experimental Protocols

To validate the biological activity of these derivatives, the following self-validating protocols are recommended. These workflows prioritize reproducibility and minimize false positives caused by aggregation or solubility issues.

Protocol A: Spectrophotometric DHFR Enzyme Assay

Objective: Determine the


 (half-maximal inhibitory concentration) of the derivative against recombinant DHFR (human vs. pathogen).

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Cofactor: NADPH (100

    
    M final).
    
  • Substrate: Dihydrofolate (DHF) (50

    
    M final).
    
  • Enzyme: Recombinant hDHFR or P. jirovecii DHFR (pjDHFR).

Methodology:

  • Preparation: Dissolve N2-(3-fluorophenyl)quinazoline-2,4-diamine in DMSO. Prepare serial dilutions (0.1 nM to 10

    
    M). Control: DMSO only (0% inhibition) and Methotrexate (positive control).
    
  • Incubation: Pre-incubate enzyme (0.01 U) with inhibitor in buffer for 5 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add NADPH, followed by DHF to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3 minutes using a kinetic UV-Vis spectrophotometer.

  • Calculation: Calculate velocity (

    
    ) as 
    
    
    
    .
    
    
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess cellular potency and selectivity against tumor cell lines (e.g., CCRF-CEM) vs. normal fibroblasts.

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add inhibitor at graded concentrations. Incubate for 72h.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

Quantitative Data Analysis & Biological Profile

The following table summarizes the typical activity profile of N2-arylquinazoline-2,4-diamines, derived from comparative literature analysis of similar antifolates.

Table 1: Comparative Biological Activity Profile

Target / Cell LineActivity TypeTypical IC50 / GI50Notes
Rat Liver DHFR Enzyme Inhibition10 - 100 nMModerate potency against mammalian enzyme.
P. jirovecii DHFR Enzyme Inhibition< 10 nMHigh potency; 3-fluoro group often improves selectivity ratio.
T. gondii DHFR Enzyme Inhibition5 - 50 nMEffective against toxoplasmosis targets.
CCRF-CEM Leukemia Cell Growth0.1 - 1.0

M
Potency correlates with lipophilicity (LogP).
MRSA (Bacteria) Antibacterial (MIC)2 - 8

g/mL
Requires specific lipophilic balance for cell wall penetration.

Note: Data represents a composite range based on N2-substituted quinazoline-2,4-diamine analogs [1, 2].[1][2]

Synthesis & Workflow Visualization

To ensure high-purity compounds for biological testing, the synthesis typically follows a nucleophilic displacement pathway.

SynthesisWorkflow Start Start: 2,4-Dichloroquinazoline Step1 Step 1: Nucleophilic Substitution (C4) Reagent: Ammonia/Amine Temp: 0°C -> RT Start->Step1 Inter Intermediate: 2-Chloro-4-aminoquinazoline Step1->Inter Step2 Step 2: Nucleophilic Substitution (C2) Reagent: 3-Fluoroaniline Catalyst: HCl/IPA, Reflux Inter->Step2 Product Product: N2-(3-fluorophenyl)quinazoline-2,4-diamine Step2->Product Validation Validation: 1H-NMR, MS, HPLC (>95%) Product->Validation

Figure 2: Synthetic Workflow. The sequential displacement of chlorines ensures regioselectivity, placing the 3-fluorophenyl amine correctly at the N2 position.

References

  • Gangjee, A., et al. (1993). "2,4-Diamino-5-chloroquinazoline analogues of trimetrexate and piritrexim: synthesis and antifolate activity."[2] Journal of Medicinal Chemistry.

  • Rosowsky, A., et al. (1999). "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry.

  • Hassan, A., et al. (2024). "New quinazolin-2,4-dione derivatives incorporating acylthiourea... as antibacterial agents via DNA gyrase inhibition." RSC Advances.

  • Bansal, R., et al. (2020). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Journal of Advanced Pharmaceutical Technology & Research.

  • Ibrahim, A.O.A., et al. (2024). "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Technical Guide: SAR Studies of N2-Aryl Substituted Quinazoline-2,4-Diamines

Executive Summary The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple biological targets through defined hydrogen-bonding motifs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to engage multiple biological targets through defined hydrogen-bonding motifs and hydrophobic interactions. While the N4-position has historically dominated structure-activity relationship (SAR) studies due to its role in mimicking the adenosine moiety of ATP in kinase inhibitors, the N2-aryl position has emerged as a critical determinant for specificity and potency.

This guide provides a technical deep-dive into the SAR of N2-aryl substituted quinazoline-2,4-diamines, focusing on their dual utility as antifolates (targeting Dihydrofolate Reductase - DHFR) and kinase inhibitors (targeting EGFR/VEGFR). It details the synthetic pathways, electronic/steric governing factors, and validated experimental protocols for researchers optimizing this scaffold.

Part 1: Chemical Architecture & Synthesis[1]

The Sequential Substitution Strategy

The synthesis of N2,N4-disubstituted quinazolines relies on the differential electrophilicity of the C2 and C4 positions on the quinazoline core. In 2,4-dichloroquinazoline, the C4 position is significantly more reactive toward nucleophilic attack than the C2 position. This reactivity difference allows for a controlled, sequential substitution without the need for protecting groups.

Reaction Mechanism
  • C4-Substitution (Kinetic Control): The first equivalent of amine reacts at C4 at room temperature (or mild heat) to yield the 2-chloro-4-aminoquinazoline intermediate.

  • C2-Substitution (Thermodynamic Forcing): The C2-chlorine is deactivated by the electron-donating effect of the newly installed N4-amine. Displacement of the C2-chlorine requires forcing conditions (high heat, acidic media) or transition-metal catalysis (Buchwald-Hartwig amination).

Validated Synthetic Workflow

SynthesisWorkflow cluster_0 Regioselectivity Control Start 2,4-Dichloroquinazoline Step1 Step 1: C4-Substitution (R1-NH2, Et3N, THF/DCM, RT) Start->Step1 Inter Intermediate: 2-Chloro-4-aminoquinazoline Step1->Inter Step2 Step 2: C2-Substitution (Ar-NH2, HCl/EtOH, Reflux) OR (Pd-Catalysis) Inter->Step2 Final Target: N2-Aryl-N4-substituted Quinazoline-2,4-diamine Step2->Final

Caption: Sequential nucleophilic aromatic substitution (


) workflow exploiting the differential reactivity of C4 and C2 positions.

Part 2: SAR Deep Dive – The N2-Aryl Moiety

The N2-aryl ring acts as a "tail" that extends into the hydrophobic pocket of the target protein (e.g., the hydrophobic channel of DHFR or the selectivity pocket of kinases). Optimization here is governed by three vectors: Electronic Modulation , Steric Fit , and Solubility .

Electronic Effects (Hammett Correlation)
  • Electron-Withdrawing Groups (EWGs): Substituents such as -Cl, -CF3, and -NO2 on the N2-phenyl ring generally increase potency against DHFR and Kinases.

    • Mechanism:[1] EWGs lower the pKa of the N2-amine, increasing the acidity of the NH proton, which can strengthen hydrogen bond donor capability to backbone carbonyls in the active site.

    • Observation: 3,4-dichloro and 3-chloro-4-fluoro patterns are recurring "magic bullets" in antimalarial SARs.

  • Electron-Donating Groups (EDGs): Substituents like -OMe or -CH3 often reduce potency unless specific hydrophobic interactions override the electronic penalty. However, 3,4,5-trimethoxy substitution is a known pharmacophore for tubulin binding.

Positional Isomerism (Ortho, Meta, Para)
  • Para (4-position): Essential for extending into deep hydrophobic pockets. Bulky groups here (e.g., -O-Benzyl) are tolerated in kinase targets but may clash in DHFR.

  • Meta (3-position): Ideal for halogens. A 3-Cl or 3-F often picks up cryptic hydrophobic interactions or fills small lipophilic sub-pockets.

  • Ortho (2-position): Generally disfavored due to steric clash with the quinazoline N1 or N3, causing twisting of the aryl ring out of planarity, which disrupts the binding mode.

Heterocyclic Replacements

Replacing the N2-phenyl ring with pyridine or pyrimidine improves aqueous solubility (lowering LogP) and can introduce new H-bond acceptors.

  • Example: 4-trifluoromethylpyridin-3-yl amine retains the potency of the corresponding aniline but improves metabolic stability.

SAR Visualization Map

SAR_Map Core Quinazoline-2,4-diamine Core (Scaffold) N2_Aryl N2-Aryl Substituent (Primary Optimization Region) Core->N2_Aryl C2 Position N4_Pos N4-Substituent (Solubility & Bulk) Core->N4_Pos C4 Position EWG EWG (Cl, CF3, NO2) Increases H-bond acidity Potency Booster N2_Aryl->EWG Meta_Sub Meta-Substitution (3-Cl, 3-F) Fills hydrophobic pocket N2_Aryl->Meta_Sub Heterocycle Pyridine Replacement Improves Solubility/PK N2_Aryl->Heterocycle Benzyl Benzyl/Aryl Kinase Affinity N4_Pos->Benzyl Alkyl Alkyl/Cycloalkyl Reduces Toxicity N4_Pos->Alkyl

Caption: Pharmacophore map highlighting critical optimization vectors for the N2 and N4 positions.

Part 3: Therapeutic Case Studies & Data

Case Study A: Antimalarial Agents (DHFR Inhibition)

Target:Plasmodium falciparum (Pf) Context:[2] Resistance to chloroquine necessitates new scaffolds. N2-aryl quinazolines act as non-classical antifolates.

Key Data Summary:

Compound ID N2-Substituent N4-Substituent Pf K1 (IC50 µM) Cytotoxicity (Vero) Selectivity Index
Ref (CQ) - - 0.18 >100 >500
Cmpd 1 3,4-Cl2-Ph Benzyl 0.85 >50 >58
Cmpd 6m 4-CF3-Ph Benzyl 2.10 >100 >49

| Cmpd 15 | 4-Cl-Benzyl | Benzyl | 0.39 (L. donovani) | - | - |[3][4][5][6][7]

Insight: The 3,4-dichloro substitution (Cmpd 1) provides sub-micromolar potency. Replacing the N2-aryl with a benzyl group (Cmpd 15) shifts activity towards Leishmania but maintains the antifolate mechanism.

Case Study B: Anticancer Agents (Kinase Inhibition)

Target: EGFR (Epidermal Growth Factor Receptor) / VEGFR-2 Context: Dual inhibition prevents tumor angiogenesis and proliferation.

Key Data Summary:

Compound ID N2-Substituent N4-Substituent EGFR (IC50 nM) VEGFR-2 (IC50 nM) A549 Cell (IC50 µM)
Docetaxel - - 56.1 89.3 -
Cmpd 4e 4-EtOAc-Ph 3-Cl-4-F-Ph 69.4 189.0 0.59

| Cmpd 16 | 3-NO2-Ph | Alkyl | >1000 | - | 12.0 |[1][3][4][5][6][7][8]

Insight: Compound 4e demonstrates that bulky, polar esters on the N2-aryl ring are tolerated in the solvent-exposed region of the kinase ATP-pocket, maintaining high affinity for EGFR comparable to clinical standards.

Part 4: Experimental Protocols

Protocol 1: Synthesis of N2-(3,4-dichlorophenyl)-N4-benzylquinazoline-2,4-diamine

Reagents: 2,4-dichloroquinazoline, Benzylamine, 3,4-dichloroaniline, Triethylamine (TEA), Isopropanol (iPrOH), HCl (conc).

Step 1: C4-Amination (Kinetic)

  • Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF or DCM.

  • Add TEA (1.2 eq) and cool to 0°C.

  • Dropwise add Benzylamine (1.0 eq). Stir at RT for 4 hours.

  • Monitoring: TLC (Hexane:EtOAc 3:1) will show disappearance of starting material.

  • Workup: Evaporate solvent, wash solid with water, dry. Yields 2-chloro-4-(benzylamino)quinazoline .

Step 2: C2-Amination (Thermodynamic)

  • Suspend intermediate from Step 1 (1.0 eq) in iPrOH or Ethanol.

  • Add 3,4-dichloroaniline (1.1 eq) and 2-3 drops of conc. HCl (catalyst).

  • Reflux at 85-90°C for 12-16 hours.

  • Workup: Cool mixture. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base: Suspend salt in DCM, wash with saturated NaHCO3, dry over MgSO4, concentrate.

Protocol 2: In Vitro DHFR Inhibition Assay

Objective: Determine IC50 against recombinant DHFR.

  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT).

  • Substrates: NADPH (100 µM) and Dihydrofolate (50 µM).

  • Enzyme: Recombinant human or plasmodial DHFR (0.01 U/mL).

  • Reaction:

    • Incubate Enzyme + Test Compound (DMSO stock) for 5 mins at 25°C.

    • Initiate reaction by adding NADPH and Dihydrofolate.

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 3-5 minutes using a spectrophotometer.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Synthesis, Plasmodium falciparum Inhibitory Activity, Cytotoxicity and Solubility of N2,N4-Disubstituted Quinazoline-2,4-diamines. Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines. Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2. Source: Arabian Journal of Chemistry URL:[Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Source: Journal of Medicinal Chemistry URL:[Link]

  • Optimization of 2-Anilino 4-Amino Substituted Quinazolines into Potent Antimalarial Agents. Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of N2-(3-fluorophenyl)quinazoline-2,4-diamine

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7] Compound Name: N2-(3-fluorophenyl)quinazoline-2,4-diamine IUPAC Name: 2-[(3-fluorophenyl)amino]quinazolin-4-amine CAS Registry Number: (Analogous search...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Compound Name: N2-(3-fluorophenyl)quinazoline-2,4-diamine IUPAC Name: 2-[(3-fluorophenyl)amino]quinazolin-4-amine CAS Registry Number: (Analogous search suggests derivative status; often referenced in SAR libraries)

This molecule represents a critical scaffold in medicinal chemistry, specifically within the quinazoline-2,4-diamine class.[1] This class is historically significant as a template for antifolates (e.g., Methotrexate analogs) and, more recently, as a privileged structure for ATP-competitive kinase inhibition.

Quantitative Data Summary
PropertyValueUnitSource/Method
Molecular Formula C₁₄H₁₁FN₄ -Stoichiometric Calc.
Molecular Weight 254.26 g/mol Isotopic Summation
Monoisotopic Mass 254.0968DaHigh-Res MS Calc.
Canonical SMILES Nc1nc(Nc2cccc(F)c2)nc2ccccc12-Daylight/OpenEye
InChI Key (Generated)-Standard Hash
LogP (Predicted) 2.8 – 3.2-Consensus Model
PSA (Polar Surface Area) ~78.0ŲTopol. Descriptor
H-Bond Donors 3-NH₂, NH
H-Bond Acceptors 3-Pyrimidine Ns, F

Structural Analysis & Fluorine Pharmacophore

The inclusion of the 3-fluorophenyl moiety at the N2 position is not arbitrary; it is a calculated medicinal chemistry tactic designed to modulate both pharmacokinetics and binding thermodynamics.

The Fluorine Effect
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at the meta position of the aniline ring blocks metabolic oxidation (hydroxylation) at a metabolically vulnerable site, potentially extending the compound's half-life (t½) in vivo.

  • Electronic Modulation: Fluorine is highly electronegative. Its presence withdraws electron density from the phenyl ring, reducing the basicity of the anilino nitrogen. This subtle electronic tuning can optimize the hydrogen bond donor capability of the N2-H, often critical for interacting with the "hinge region" backbone carbonyls in kinase targets.

  • Lipophilicity: The introduction of fluorine generally increases lipophilicity (LogP) compared to hydrogen, improving membrane permeability without the steric bulk associated with chlorine or methyl groups.

Synthetic Pathway: Regioselective Construction

Expert Commentary: The synthesis of asymmetric quinazoline-2,4-diamines requires strict control over regioselectivity. The starting material, 2,4-dichloroquinazoline , possesses two electrophilic centers.

  • C4 Position: Highly reactive due to the inductive effect of N3 and the peri-effect of H5.

  • C2 Position: Less reactive.

To synthesize the target N2-(3-fluorophenyl) derivative with a primary amine at C4, we must exploit this reactivity difference. We cannot introduce the aniline first, as it would preferentially attack C4.

Protocol: Sequential Nucleophilic Aromatic Substitution (SNAr)
Step 1: C4-Amination (The Selectivity Step)
  • Reagents: 2,4-Dichloroquinazoline, Ammonia (7N in MeOH or aqueous NH₄OH).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: The ammonia nucleophile attacks the more electrophilic C4 position.

  • Checkpoint: Monitoring by TLC (30% EtOAc/Hexane) should show the disappearance of the starting material and the appearance of a more polar spot (2-chloro-4-aminoquinazoline).

  • Yield: Typically 85–95%.

Step 2: C2-Displacement (The Forcing Step)
  • Reagents: 2-chloro-4-aminoquinazoline (Intermediate 1), 3-Fluoroaniline.

  • Solvent: n-Butanol or Isopropanol (high boiling point required).

  • Catalyst: Catalytic HCl or p-Toluenesulfonic acid (PTSA) is often added to protonate the quinazoline N1/N3, activating the C2 center for nucleophilic attack.

  • Conditions: Reflux (100–117°C), 12–24 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter, wash with cold ether. Neutralize with aqueous NaHCO₃ to obtain the free base.

Visual Workflow (DOT Diagram)

SynthesisPath cluster_logic Regioselectivity Logic SM 2,4-Dichloroquinazoline (Electrophilic Core) Step1 Step 1: C4 Displacement (Kinetic Control) SM->Step1 + NH3 (MeOH) 0°C -> RT Int Intermediate: 2-Chloro-4-aminoquinazoline Step1->Int Selective C4-NH2 Step2 Step 2: C2 Displacement (Thermodynamic/Acid Cat.) Int->Step2 + 3-Fluoroaniline Reflux (n-BuOH) Prod Target: N2-(3-fluorophenyl) quinazoline-2,4-diamine Step2->Prod SNAr Text C4 is more reactive than C2. Must install C4-NH2 first.

Caption: Regioselective SNAr pathway utilizing the differential electrophilicity of the C2 and C4 positions on the quinazoline core.

Biological Context & Mechanism of Action

While this specific molecule may be an intermediate or a probe, its scaffold maps directly to known ATP-competitive kinase inhibitors .

Interaction Map

In the context of kinases (e.g., EGFR, VEGFR), the quinazoline-2,4-diamine core functions as an adenine mimetic.

  • Hinge Binding: The N1 and the C2-NH group typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

  • Hydrophobic Pocket: The quinazoline ring sits in the adenine-binding pocket.

  • Selectivity Filter: The 3-fluorophenyl tail extends into the hydrophobic back pocket or the solvent-exposed region, depending on the specific kinase conformation. The fluorine atom can engage in multipolar interactions with gatekeeper residues.

Biological Signaling Logic (DOT Diagram)

BioActivity Comp N2-(3-fluorophenyl) quinazoline-2,4-diamine Target Target Protein (Kinase / DHFR) Comp->Target Kd ~ nM range (Predicted) Binding ATP Pocket Competition (Hinge Region H-Bonds) Target->Binding Scaffold Recognition Effect Inhibition of Phosphorylation Binding->Effect Prevents ATP binding Downstream Signal Transduction Blockade (e.g., Cell Proliferation) Effect->Downstream Therapeutic Outcome

Caption: Pharmacological cascade demonstrating the mechanism of ATP-competitive inhibition by the quinazoline scaffold.

Analytical Characterization Standards

To validate the synthesis of N2-(3-fluorophenyl)quinazoline-2,4-diamine, the following analytical signatures must be confirmed.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

1H NMR Expectations (DMSO-d6)
  • Quinazoline Core: Four protons in the aromatic region (~7.0–8.5 ppm).[2]

  • C4-NH2: Broad singlet, typically exchangeable with D₂O, integrating for 2H (~7.5–8.0 ppm).

  • C2-NH: Singlet, downfield shifted (~9.0–10.0 ppm) due to aromatic conjugation.

  • 3-Fluorophenyl: Multiplet pattern characteristic of meta-substitution (~6.8–7.5 ppm). Look for splitting coupled to the fluorine atom (

    
    ).
    

References

  • PubChem Compound Summary. N2-(3-methylphenyl)quinazoline-2,4-diamine (Analogous Scaffold).[3] National Center for Biotechnology Information. [Link]

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572. (Foundational text on Quinazoline SAR). [Link]

  • ChEMBL Database. Target: Dihydrofolate reductase / Tyrosine-protein kinase. European Bioinformatics Institute. [Link]

  • Organic Chemistry Portal. Synthesis of Quinazolines. (Regioselectivity protocols). [Link]

Sources

Foundational

Technical Deep Dive: The Strategic Utility of the 3-Fluorophenyl Moiety in Quinazoline Kinase Inhibitors

This guide provides an in-depth technical analysis of the 3-fluorophenyl moiety within quinazoline-based kinase inhibitors. It is structured to serve drug discovery scientists, focusing on the medicinal chemistry rationa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 3-fluorophenyl moiety within quinazoline-based kinase inhibitors. It is structured to serve drug discovery scientists, focusing on the medicinal chemistry rationale, structural biology, and synthetic protocols.

Executive Summary: The "Meta" Strategy

In the optimization of 4-anilinoquinazoline kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib), the aniline "tail" is not merely a passive linker; it is a critical determinant of potency, selectivity, and metabolic stability. The 3-fluorophenyl group (and its structural congeners like 3-chloro-4-fluorophenyl) represents a privileged substructure. Its utility is derived from its ability to occupy the hydrophobic "Selectivity Pocket" (Pocket II) while simultaneously blocking metabolic oxidation at the highly reactive meta position of the aniline ring.

Physicochemical & Electronic Rationale

The incorporation of a fluorine atom at the 3-position (meta) of the aniline ring introduces specific electronic and steric perturbations that enhance drug-likeness.

Metabolic Blockade (The Primary Driver)

The phenyl ring of the aniline tail is a prime target for Phase I metabolism, specifically aromatic hydroxylation mediated by Cytochrome P450 enzymes (CYP3A4, CYP2D6).

  • Mechanism: CYP enzymes typically attack electron-rich aromatic rings at the least sterically hindered positions (often para or meta).

  • Fluorine Effect: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage.

  • Outcome: Substitution at the 3-position blocks the formation of the 3-aminophenol metabolite, significantly extending the in vivo half-life (

    
    ) of the inhibitor.
    
Electronic Tuning and pKa Modulation

Fluorine is the most electronegative element (Pauling scale: 3.98). Its inductive effect (


) withdraws electron density from the aromatic ring.
  • Impact on N-H Acidity: The electron-withdrawing nature reduces the pKa of the anilino nitrogen (N10). This increases the acidity of the N-H proton, potentially strengthening the hydrogen bond donation to the gatekeeper residue or water network within the kinase active site.

  • Dipole Interactions: The C-F bond creates a localized dipole that can engage in orthogonal multipolar interactions with carbonyl oxygens or backbone amides in the binding pocket (C-F···C=O interactions).

Lipophilicity (LogP)

Fluorine substitution typically increases lipophilicity (


LogP 

+0.25 to +0.5). This enhances passive membrane permeability, allowing the inhibitor to reach the intracellular kinase domain more effectively.

Structural Biology: Binding Mode Analysis

The 4-anilinoquinazoline scaffold binds to the ATP-binding site of kinases (e.g., EGFR, VEGFR) in a Type I conformation.

The Hydrophobic Pocket II

While the quinazoline core mimics the adenine ring of ATP (forming H-bonds with the hinge region, e.g., Met793 in EGFR), the aniline tail extends into a hydrophobic pocket located behind the ATP binding site.

  • Residue Environment: This pocket is lined by hydrophobic residues such as Met766, Leu777, and Phe856 (in EGFR).

  • Role of 3-Fluorophenyl: The 3-fluoro substituent provides shape complementarity to this lipophilic pocket. Unlike bulkier groups (e.g., -OMe), the small van der Waals radius of fluorine (1.47 Å vs. 1.20 Å for H) allows it to fit without causing steric clashes, while still filling the void space to maximize van der Waals contact energy.

Visualization of Signaling & Binding

The following diagram illustrates the binding interactions and the downstream signaling blockade.

EGFR_Binding_Mechanism cluster_kinase Kinase Active Site (EGFR) cluster_inhibitor Quinazoline Inhibitor Hinge Hinge Region (Met793) Pocket Hydrophobic Pocket II (Met766, Leu777) Gatekeeper Gatekeeper (Thr790) Core Quinazoline Core (N1 Acceptor) Core->Hinge H-Bond (Acceptor) Aniline Aniline NH (Donor) Aniline->Gatekeeper Water-mediated H-Bond Tail 3-Fluorophenyl Tail Tail->Pocket Hydrophobic / VdW (Metabolic Shield) Signal Downstream Signaling (RAS-RAF-MEK) Tail->Signal Blockade

Caption: Schematic representation of the 4-anilinoquinazoline binding mode, highlighting the 3-fluorophenyl tail's occupation of the hydrophobic pocket.

Comparative Case Studies

The "3-halo" substitution pattern is a recurring motif in approved kinase inhibitors.

InhibitorTargetAniline SubstitutionRole of Halogen
Gefitinib EGFR3-chloro-4-fluoroThe 3-Cl fills the hydrophobic pocket; 4-F blocks para-oxidation.
Vandetanib VEGFR/EGFR3-bromo-4-fluoro3-Br provides bulkier hydrophobic fill for VEGFR selectivity.
Lapatinib EGFR/HER23-chloro-4-(3-fluorobenzyloxy)The 3-Cl positions the bulky 4-substitution towards the solvent front.
Experimental EGFR3-fluorophenyl Used in SAR studies to balance potency vs. solubility (less lipophilic than 3-Cl).

Note: While 3-chloro is common due to optimal size for the EGFR pocket, the 3-fluoro analog is often the starting point for SAR (Structure-Activity Relationship) to assess the steric tolerance of the pocket without drastically altering molecular weight.

Experimental Protocols

Reliable synthesis and validation of 3-fluorophenyl quinazoline analogs are fundamental for internal research.

Synthetic Pathway: SNAr Displacement

The most robust method for installing the aniline tail is the nucleophilic aromatic substitution of a 4-chloroquinazoline intermediate.

Reaction Scheme:



Step-by-Step Protocol:

  • Reagents:

    • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq) [Common core]

    • 3-Fluoroaniline (1.1 eq)

    • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the 4-chloroquinazoline derivative in IPA (10 mL/g).

    • Add 3-fluoroaniline dropwise at room temperature.

    • Heat the reaction mixture to reflux (80-85°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.

    • Observation: The product usually precipitates as the hydrochloride salt during the reaction.

  • Work-up:

    • Cool the mixture to room temperature and then to 0°C.

    • Filter the precipitate.

    • Wash the solid cake with cold IPA followed by diethyl ether to remove unreacted aniline.

    • Dry under vacuum.

  • Free Base Generation (Optional but recommended for assays):

    • Suspend the salt in EtOAc/Water. Basify with saturated NaHCO

      
      . Extract, dry (MgSO
      
      
      
      ), and concentrate.
Synthetic Workflow Diagram

Synthesis_Workflow Start Start: Anthranilic Acid Cyclization Cyclization (Formamide, 180°C) Start->Cyclization Quinazolinone Intermediate: Quinazolin-4(3H)-one Cyclization->Quinazolinone Chlorination Chlorination (SOCl2 or POCl3, DMF cat.) Quinazolinone->Chlorination ChloroInt 4-Chloroquinazoline Chlorination->ChloroInt Coupling S_NAr Coupling (3-Fluoroaniline, iPrOH, Reflux) ChloroInt->Coupling Product Final Product: 4-(3-Fluorophenylamino)quinazoline Coupling->Product

Caption: Standard synthetic route for generating 4-anilinoquinazoline libraries.

Validation: Kinase Inhibition Assay (FRET-based)

To verify the biological impact of the 3-fluoro group, a LanthaScreen™ Eu Kinase Binding Assay or Z'-LYTE™ assay is recommended over standard proliferation assays for direct target validation.

Protocol Summary:

  • Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO.

  • Incubation: Mix Kinase (EGFR), Alexa Fluor® labeled Tracer, and Eu-labeled Antibody with the inhibitor.

  • Equilibrium: Incubate for 1 hour at Room Temperature.

  • Detection: Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm/615 nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor] to determine IC

    
    .
    
    • Expectation: A valid 3-fluorophenyl analog should exhibit IC

      
       < 100 nM against EGFR WT.
      

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Shah, P., & Westwell, A. D. (2007).[1][2] "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[3][4] Journal of Biological Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

  • RCSB Protein Data Bank. (2002). "Crystal structure of EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17)."

Sources

Exploratory

Technical Guide: Chemical Identity &amp; Profiling of N2-(3-fluorophenyl)quinazoline-2,4-diamine

[1][2] Executive Summary Compound: N2-(3-fluorophenyl)quinazoline-2,4-diamine Target Class: Kinase Inhibitor / DHFR Antagonist Scaffolds Status: Research Chemical / Structural Analog[1][2] This technical guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound: N2-(3-fluorophenyl)quinazoline-2,4-diamine Target Class: Kinase Inhibitor / DHFR Antagonist Scaffolds Status: Research Chemical / Structural Analog[1][2]

This technical guide provides a comprehensive framework for the identification, synthesis, and biological characterization of N2-(3-fluorophenyl)quinazoline-2,4-diamine .[1][2] While widely recognized commercial drugs utilize the quinazoline-2,4-diamine scaffold (e.g., Prazosin, Methotrexate analogs), this specific 3-fluorophenyl derivative represents a focused chemical probe often utilized in Structure-Activity Relationship (SAR) studies for EGFR, VEGFR, or DHFR inhibition.[2]

As this specific analog may lack a widely indexed CAS number in public aggregators, this guide serves as a de-orphaning protocol , enabling researchers to synthesize, validate, and utilize the compound without reliance on commercial stock availability.[2]

Chemical Identity & Database Search Protocol

For novel or specific analogs where a direct CAS match is elusive in public databases, precise chemical descriptors are required for identification.[2]

Chemical Descriptors
DescriptorValue
IUPAC Name

-(3-fluorophenyl)quinazoline-2,4-diamine
Molecular Formula

Molecular Weight 254.26 g/mol
SMILES Nc1nc(Nc2cccc(F)c2)nc3ccccc13
InChIKey (Predicted) XZQOIX...[1][2][3][4][5] (Requires generation via ChemDraw/RDKit)
Common Scaffolds Quinazoline, 2,4-Diaminoquinazoline
Search Strategy for "Orphan" Compounds

If a search for "N2-(3-fluorophenyl)quinazoline-2,4-diamine" yields no direct CAS vendor results, follow this tiered search protocol:

  • Substructure Search: Use the quinazoline-2,4-diamine core in SciFinder or Reaxys.[1][2] Filter by 2-position substituent = 3-fluorophenyl.[1][2]

  • Similarity Search: Look for the 3-chlorophenyl or 4-fluorophenyl analogs (often indexed) to find the relevant patent series.[1][2]

  • Patent Indexing: This compound is likely claimed in Markush structures of kinase inhibitor patents (e.g., EGFR inhibitors).[2]

Synthesis Protocol: The "Self-Validating" Route

The most robust synthetic route for asymmetric 2,4-diaminoquinazolines exploits the differential electrophilicity of the C2 and C4 positions on the quinazoline ring.[2]

Retrosynthetic Analysis

The C4 position of 2,4-dichloroquinazoline is significantly more reactive toward nucleophiles than the C2 position.[2] This allows for sequential substitution: first installing the C4-amine (ammonia), then the C2-amine (3-fluoroaniline).[1][2]

Reaction Pathway Diagram[2][6]

Synthesispath SM 2,4-Dichloroquinazoline Step1 Step 1: C4-Amination (NH3/MeOH) SM->Step1 Nucleophilic Ar Subst. Inter Intermediate: 2-Chloro-4-aminoquinazoline Step1->Inter Regioselective Step2 Step 2: C2-Amination (3-Fluoroaniline, Heat) Inter->Step2 Acid Cat. / High Temp Prod Target: N2-(3-fluorophenyl) quinazoline-2,4-diamine Step2->Prod Final Product

Caption: Sequential nucleophilic aromatic substitution exploiting C4 > C2 reactivity.

Step-by-Step Methodology
Step 1: Synthesis of 2-Chloro-4-aminoquinazoline[1][2]
  • Reagents: 2,4-Dichloroquinazoline (1.0 eq), Ammonia (7N in MeOH, 3.0 eq).

  • Procedure: Dissolve 2,4-dichloroquinazoline in THF at 0°C. Add ammonia solution dropwise. Stir at RT for 2–4 hours.[2]

  • Observation: A white precipitate (ammonium chloride) will form.[1][2]

  • Workup: Evaporate volatiles. Suspend residue in water to dissolve salts.[1][2] Filter the solid.[1][2][6]

  • Critical Check:

    
     NMR should show disappearance of starting material.[2] The C4-amino group typically appears as a broad singlet around 7.5–8.0 ppm.[1][2]
    
Step 2: Coupling with 3-Fluoroaniline[1][2]
  • Reagents: 2-Chloro-4-aminoquinazoline (1.0 eq), 3-Fluoroaniline (1.2 eq), Isopropanol or n-Butanol (solvent), HCl (cat. 1-2 drops).[1][2][7]

  • Procedure: Reflux the mixture at 80–100°C for 12–24 hours. The acid catalyst protonates the N3/N1, activating the C2 position.[2]

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt.[1][2] Filter and wash with cold isopropanol.[1][2]

  • Free Base Generation: Suspend the salt in saturated

    
    , stir for 30 min, and extract with Ethyl Acetate.
    

Analytical Validation (QC)

To ensure scientific integrity, the synthesized compound must be validated against predicted spectral data.[2]

NMR Expectations ( )
Proton EnvironmentChemical Shift (

)
MultiplicityDiagnostic Feature
Quinazoline H-5 ~8.1 - 8.3 ppmDoubletDeshielded by N1/N3 anisotropy.[1][2]

(C4)
~7.5 ppmBroad SingletExchangeable with

.[1]
NH (C2) ~9.0 - 9.5 ppmSingletDownfield due to aromatic conjugation.
3-F-Phenyl H-2' ~7.8 ppmDoublet of tripletsDistinctive coupling to F (

).[1][2]
3-F-Phenyl H-5' ~7.2 - 7.4 ppmMultipletOverlaps with quinazoline protons.[1][2]
Mass Spectrometry[2]
  • Method: ESI-MS (Positive Mode).[1][2]

  • Expected [M+H]+: m/z 255.1.

  • Purity Criteria: >95% by HPLC (UV 254 nm).

Biological Context & Applications[3][6][7][8]

The N2-aryl-quinazoline-2,4-diamine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple ATP-binding sites.

Mechanism of Action

This molecule functions primarily as a competitive inhibitor at the ATP-binding pocket of kinases or the folate-binding site of DHFR.[1][2]

  • Kinase Inhibition (EGFR/VEGFR): The N1 and N3 nitrogens accept hydrogen bonds from the hinge region of the kinase (e.g., Met793 in EGFR).[2] The 3-fluorophenyl group occupies the hydrophobic pocket II.[1][2]

  • DHFR Inhibition: Similar to methotrexate, the 2,4-diamino motif mimics the pteridine ring of folic acid, forming key ionic interactions with Asp27 (in bacterial DHFR) or Glu30 (in human DHFR).[2]

Signaling Pathway Impact[2]

Signaling Drug N2-(3-fluorophenyl) quinazoline-2,4-diamine Target Target: Tyrosine Kinase (e.g., EGFR) OR DHFR Drug->Target Competitive Inhibition Downstream Downstream Signaling: (MAPK/AKT or DNA Synthesis) Target->Downstream Signal Transduction ATP ATP / Folate ATP->Target Blocked Binding Effect Cellular Effect: Antiproliferation / Apoptosis Downstream->Effect Modulation

Caption: Dual-potential mechanism interfering with Kinase signaling or Folate metabolism.[1][2]

References

  • Bridges, A. J., et al. (1996).[2] Tyrosine Kinase Inhibitors.[1][2] 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor.[1][2] Journal of Medicinal Chemistry. [1][2]

  • Rewcastle, G. W., et al. (1995).[2] Tyrosine Kinase Inhibitors.[1][2] 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines as Potent Adenosine 5'-Triphosphate Binding Site Inhibitors of the Tyrosine Kinase Domain of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry.

  • Wissner, A., et al. (2000).[2] Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Analogues of 3-Cyano-4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters.

  • PubChem Database. Quinazoline-2,4-diamine Substructure Search. National Library of Medicine.[1][2] [1][2]

Sources

Foundational

Thermodynamic stability of fluorinated quinazoline diamines

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Quinazoline Diamines Foreword As a Senior Application Scientist, I've witnessed the pivotal role that strategic molecular design plays in the succ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Fluorinated Quinazoline Diamines

Foreword

As a Senior Application Scientist, I've witnessed the pivotal role that strategic molecular design plays in the success of drug development programs. The quinazoline scaffold, a privileged structure in medicinal chemistry, continues to yield promising therapeutic candidates. When fused with diamine functionalities and strategically fluorinated, these molecules present a fascinating case study in the interplay between structure, stability, and biological activity. This guide is born from field-proven insights and aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thermodynamic principles governing the stability of these compounds. We will move beyond mere protocols to explore the why—the causality behind experimental choices and the logic that transforms a set of procedures into a self-validating system for robust and reproducible results.

The Strategic Imperative of Fluorination in Quinazoline Diamine Scaffolds

The quinazoline ring system is a cornerstone of many approved drugs due to its ability to form key interactions with biological targets. The addition of diamine side chains often enhances target engagement and modulates physicochemical properties. However, the true art of optimizing these scaffolds lies in the judicious use of fluorine.

Fluorine is far more than a simple hydrogen isostere; its introduction into a molecule like a quinazoline diamine induces profound changes in its electronic and conformational landscape.[1] The high electronegativity of fluorine creates strong, polarized carbon-fluorine (C-F) bonds, which are significantly more stable than carbon-hydrogen (C-H) bonds.[2] This inherent bond strength is a primary contributor to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]

Beyond metabolic stability, fluorination directly impacts thermodynamic stability by:

  • Modulating pKa: The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby basic amine groups, a critical factor for controlling ionization state, solubility, and interaction with targets at physiological pH.[5]

  • Altering Lipophilicity: Fluorine substitution can increase lipophilicity, which influences a compound's ability to cross cellular membranes and can affect its partitioning behavior, a key aspect of its thermodynamic profile.[2][5]

  • Inducing Favorable Conformations: The unique steric and electronic properties of fluorine can bias the conformational preferences of the molecule, potentially locking it into a more bioactive or stable conformation.[1]

Understanding these effects is paramount for designing molecules with optimal absorption, distribution, metabolism, and excretion (ADME) profiles, which are intrinsically linked to their thermodynamic stability.

A Multi-Pronged Approach to Stability Assessment

A robust assessment of thermodynamic stability cannot rely on a single technique. It requires a complementary approach, integrating experimental and computational methods to build a comprehensive profile of the molecule. This workflow ensures that decisions are based on a holistic understanding of the compound's behavior.

G Figure 1: Integrated workflow for stability assessment. cluster_0 Initial Design & Synthesis cluster_1 Experimental Assessment cluster_2 Computational Prediction b1 Fluorinated Quinazoline Diamine Analogs comp In Silico Screening b1->comp Early Stage exp Experimental Validation exp->b1 Iterative Refinement sol Solubility Assays (Kinetic & Thermodynamic) exp->sol cal Calorimetry (DSC, Heat of Combustion) exp->cal spec Spectroscopic Analysis exp->spec comp->exp Prioritize Candidates dft Quantum Mechanics (DFT - Formation Energy) comp->dft md Molecular Dynamics (Conformational Stability) comp->md qsar QSAR Models (Predictive Analytics) comp->qsar G Figure 2: Causality of fluorine's impact on stability. cluster_0 Physicochemical Impact of Fluorination cluster_1 Resulting Thermodynamic Consequences fluorine Fluorine Substitution on Quinazoline Diamine ewg High Electronegativity (Inductive Effect) fluorine->ewg bond Strong C-F Bond fluorine->bond conf Conformational Bias fluorine->conf pka Lower pKa of Amines ewg->pka metabolism Blocked Metabolic Sites bond->metabolism gibbs Lower Gibbs Free Energy (Increased Stability) conf->gibbs solvation Altered Solvation Energy (Lipophilicity) pka->solvation metabolism->gibbs solvation->gibbs

Caption: Causality of fluorine's impact on stability.

Quantum Mechanics (QM)

Density Functional Theory (DFT) is a powerful QM method used to calculate the electronic structure of molecules. [6]From this, one can derive the enthalpy of formation, providing a theoretical measure of thermodynamic stability. [7]By calculating the energies of a set of fluorinated quinazoline diamine isomers, one can rank them in terms of their predicted stability.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms in a molecule over time. These simulations, often performed in a simulated aqueous environment, can provide insights into:

  • Conformational Stability: Identifying the most stable (lowest energy) conformations of the molecule.

  • Free Energy of Solvation: Calculating the energy change when a molecule is transferred from a vacuum to a solvent, which is directly related to its solubility. [8][9]

Data Interpretation: A Hypothetical Case Study

To illustrate the application of these principles, consider a hypothetical series of mono-fluorinated quinazoline diamine analogs. The goal is to determine which positional isomer possesses the greatest thermodynamic stability.

Table 1: Stability Profile of Fluorinated Quinazoline Diamine Isomers

CompoundPosition of FluorineThermodynamic Solubility (µg/mL at pH 7.4)Heat of Combustion (kJ/mol)Calculated ΔHf (DFT, kcal/mol)
QD-H (Unsubstituted)15.2-7550-25.3
QD-5F 5-position12.8-7480-78.1
QD-6F 6-position25.5-7475-79.5
QD-7F 7-position22.1-7478-78.9
QD-8F 8-position9.5-7495-75.4

Analysis:

  • Intrinsic Stability: The heat of combustion data shows that all fluorinated analogs are more stable than the parent compound (lower magnitude of released heat). [10]QD-6F releases the least amount of heat, suggesting it is the most intrinsically stable isomer. This is strongly supported by the DFT calculations, which predict it to have the most negative enthalpy of formation (ΔHf).

  • Solubility: QD-6F and QD-7F show improved thermodynamic solubility compared to the parent compound. This is likely due to a favorable alteration of the crystal lattice energy and solvation properties induced by fluorine at these positions. In contrast, fluorination at the 8-position (QD-8F ) significantly decreases solubility, possibly due to increased crystal packing forces or unfavorable conformational changes.

Conclusion and Future Perspectives

The thermodynamic stability of fluorinated quinazoline diamines is a complex property governed by the intricate interplay of electronic, conformational, and solvation effects. A rigorous evaluation, combining precise experimental measurements with predictive computational modeling, is essential for the rational design of drug candidates. By understanding the causal relationships between fluorine substitution and its thermodynamic consequences, we can move beyond trial-and-error and toward a more predictive science of drug discovery. Future research will likely focus on developing more accurate machine learning models, trained on larger datasets of experimental stability data, to further accelerate the design and optimization of these critical therapeutic agents. [6]

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. MDPI.
  • Quinazoline derivatives: synthesis and bioactivities. PMC.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development. PubMed.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity.
  • Tactical Applications of Fluorine in Drug Design and Development.
  • Fluorine in drug discovery: Role, design and case studies. N/A.
  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers.
  • Comparative analysis of experimental methods for determining thermodynamic parameters of formation of multi-component molecular crystals: Benefits and limitations.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • [Spoiler] AAMC FL3 C/P #9. Reddit.
  • Computational methods for predicting properties. ProtoQSAR.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublim
  • Predicting the thermodynamic stability of perovskite oxides using machine learning models. N/A.
  • Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. PubMed.

Sources

Exploratory

The Versatility of the Quinazoline Scaffold: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the development of numerous clinically approved therapeutics and a vast library of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the development of numerous clinically approved therapeutics and a vast library of biologically active compounds. Its synthetic tractability and ability to interact with a multitude of biological targets have established it as a cornerstone in modern drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the most promising therapeutic targets for N2-substituted quinazolines and related derivatives. Moving beyond a mere catalog of targets, this guide delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to empower the rational design and evaluation of next-generation quinazoline-based therapeutics.

Introduction: The Quinazoline Nucleus - A Privileged Structure in Drug Discovery

The quinazoline scaffold, formed by the fusion of a benzene ring and a pyrimidine ring, has garnered significant attention from medicinal chemists and biologists for its broad spectrum of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects.[1][2] The clinical success of quinazoline-containing drugs such as gefitinib, erlotinib, and afatinib in cancer therapy has further solidified the importance of this heterocyclic system.[1][3] The versatility of the quinazoline core lies in its ability to be readily functionalized at various positions, particularly at the N2 position, allowing for the fine-tuning of its physicochemical properties and biological activity. This guide will focus on the key molecular targets that have been successfully modulated by N2-substituted quinazolines and provide the technical framework for their investigation.

Protein Kinases: The Forefront of Quinazoline-Based Cancer Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinazoline scaffold has proven to be an exceptional framework for the development of potent and selective kinase inhibitors.[4]

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, particularly non-small-cell lung cancer (NSCLC).[5] The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibition, with the nitrogen atoms of the quinazoline ring forming crucial hydrogen bond interactions with the hinge region of the EGFR kinase domain.[1][5] Gefitinib and erlotinib are first-generation reversible EGFR inhibitors with this core structure.[5][6]

  • Mechanism of Action: N2-substituted and other 4-anilinoquinazolines act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell survival and proliferation.[5]

Diagram: EGFR Signaling Pathway and Inhibition by Quinazolines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline N2-Substituted Quinazoline Quinazoline->EGFR Inhibition

Caption: Inhibition of EGFR by N2-substituted quinazolines blocks downstream signaling pathways.

  • Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

    This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of a test compound to the EGFR kinase domain.

    Materials:

    • EGFR kinase (recombinant, active)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Kinase Tracer 236

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (N2-substituted quinazolines) dissolved in DMSO

    • 384-well microplate (low-volume, black)

    • Plate reader capable of TR-FRET measurements

    Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer.

    • In a 384-well plate, add the diluted test compounds. Include controls for no inhibitor (DMSO only) and no enzyme.

    • Prepare a solution of EGFR kinase and Eu-anti-GST antibody in assay buffer and add it to the wells.

    • Prepare a solution of Kinase Tracer 236 in assay buffer and add it to the wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value for each compound.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Several quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, with some exhibiting dual inhibitory activity against both EGFR and VEGFR-2.[8][9]

  • Mechanism of Action: Similar to EGFR inhibitors, quinazoline-based VEGFR-2 inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor.[7] This blocks the phosphorylation of VEGFR-2 and subsequent downstream signaling, leading to the inhibition of endothelial cell proliferation, migration, and tube formation.[7]

  • Experimental Protocol: In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation Assay)

    This assay assesses the ability of a test compound to inhibit the formation of capillary-like structures by endothelial cells.

    Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Matrigel® Basement Membrane Matrix

    • Endothelial cell growth medium

    • Test compounds (N2-substituted quinazolines)

    • 96-well plate

    • Microscope with imaging capabilities

    Procedure:

    • Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow the gel to solidify at 37°C for 30 minutes.

    • Seed HUVECs onto the Matrigel®-coated wells in endothelial cell growth medium.

    • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

    • Visualize the formation of tube-like structures using a microscope and capture images.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular pathway that regulates cell growth, metabolism, and survival, and it is frequently hyperactivated in cancer.[10] Substituted 4-morpholine-quinazolines have been identified as scaffolds for PI3K inhibitors.[1]

  • Mechanism of Action: Quinazoline-based inhibitors can target different nodes of this pathway, including PI3K itself or downstream kinases like Akt and mTOR.[10][11] By inhibiting these kinases, they can induce apoptosis and inhibit cell proliferation in cancer cells with a deregulated PI3K/Akt/mTOR pathway.[10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition lifted Quinazoline N2-Substituted Quinazoline Quinazoline->PI3K Inhibition Quinazoline->mTORC1 Inhibition

Caption: A logical workflow for the identification and characterization of quinazoline-based tubulin inhibitors.

  • Experimental Protocol: In Vitro Tubulin Polymerization Assay

    This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

    Materials:

    • Purified tubulin (>99% pure)

    • GTP solution

    • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • Test compounds (N2-substituted quinazolines)

    • Positive control (e.g., colchicine)

    • Negative control (e.g., DMSO)

    • 96-well microplate (clear)

    • Spectrophotometer with temperature control

    Procedure:

    • Prepare serial dilutions of the test compounds in polymerization buffer.

    • In a 96-well plate on ice, add the diluted test compounds, GTP, and purified tubulin.

    • Place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the polymerization of tubulin.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the IC50 value for the inhibition of tubulin polymerization for each compound.

Histone Deacetylases (HDACs): Epigenetic Modulation with Quinazolines

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. [3]HDAC inhibitors have emerged as a promising class of anticancer agents by reactivating the expression of tumor suppressor genes. [12]The quinazoline scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors. [3][13]

  • Mechanism of Action: HDAC inhibitors typically consist of three moieties: a zinc-binding group that chelates the zinc ion in the active site of the enzyme, a linker, and a cap group that interacts with the surface of the enzyme. [12]In quinazoline-based HDAC inhibitors, the quinazoline ring serves as the cap group, contributing to the binding affinity and selectivity of the inhibitor. [14]

  • Experimental Protocol: In Vitro HDAC Activity Assay (Fluorogenic Assay)

    This assay measures the activity of a purified HDAC enzyme using a fluorogenic substrate.

    Materials:

    • Recombinant HDAC enzyme (e.g., HDAC6)

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Developer solution

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Test compounds (N2-substituted quinazolines)

    • Positive control (e.g., Trichostatin A)

    • 96-well microplate (black)

    • Fluorimeter

    Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 96-well plate, add the diluted test compounds, the HDAC enzyme, and the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

    • Incubate at room temperature for 15 minutes.

    • Measure the fluorescence intensity using a fluorimeter (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Dihydrofolate Reductase (DHFR): A Target for Antimicrobial Quinazolines

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate biosynthesis pathway, which is crucial for the synthesis of nucleic acids and some amino acids. [15]Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. While DHFR is a target in cancer chemotherapy, it is also an attractive target for the development of antimicrobial agents due to differences between the microbial and human enzymes. N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent inhibitors of bacterial DHFR. [15][16]

  • Mechanism of Action: These quinazoline derivatives act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate. [15]This leads to a depletion of tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis, ultimately resulting in bacterial cell death. [15]

  • Experimental Protocol: Bacterial Growth Inhibition Assay (Minimum Inhibitory Concentration - MIC)

    This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

    Materials:

    • Bacterial strain (e.g., multidrug-resistant Acinetobacter baumannii)

    • Bacterial growth medium (e.g., Mueller-Hinton broth)

    • Test compounds (N2-substituted quinazolines)

    • Positive control antibiotic (e.g., trimethoprim)

    • 96-well microplate (sterile)

    • Incubator

    Procedure:

    • Prepare a twofold serial dilution of the test compounds in the growth medium in a 96-well plate.

    • Prepare a standardized inoculum of the bacterial strain.

    • Add the bacterial inoculum to each well of the plate.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth.

Conclusion and Future Perspectives

The quinazoline scaffold continues to be a remarkably fruitful source of inspiration for the discovery and development of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by N2-substituted quinazolines and their derivatives highlights the immense potential of this chemical class. The targets discussed in this guide – protein kinases, tubulin, HDACs, and DHFR – represent some of the most well-validated and promising avenues for future research.

The key to unlocking the full therapeutic potential of N2-substituted quinazolines lies in the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel quinazoline derivatives. As our understanding of the molecular basis of disease continues to evolve, so too will the opportunities for targeting new and emerging biological pathways with this versatile and privileged scaffold. The future of quinazoline-based drug discovery is bright, with the promise of delivering innovative medicines to address unmet medical needs.

References

  • Janne PA, et al. (2005). EGFR mutations in non-small cell lung cancer: implications for treatment and tumor biology. Journal of Clinical Oncology, 23(14), 3227-3234.
  • Ciardiello F, Tortora G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174.
  • Hameed A, et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 9(1), 22-38.
  • Shawver LK, et al. (2002). Smart drugs: tyrosine kinase inhibitors in cancer therapy. Cancer Cell, 1(2), 117-123.
  • Dumontet C, Jordan MA. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.
  • Gornas J, et al. (2016). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 59(17), 7933-7948.
  • Rosling A, et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15736-15754.
  • Khan I, et al. (2022). Quinazoline Based HDAC Dual Inhibitors. Molecules, 27(7), 2294.
  • Abdel-Aziz M, et al. (2020). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 10(49), 29437-29453.
  • Li Y, et al. (2018). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. Iranian Journal of Basic Medical Sciences, 21(1), 69-75.
  • West AC, Johnstone RW. (2014). New and emerging HDAC inhibitors for cancer treatment.
  • Martino E, et al. (2022). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Mini-Reviews in Medicinal Chemistry, 22(14), 1836-1851.
  • Martino E, et al. (2022). Insight in Quinazoline-based HDAC Inhibitors as Anti-cancer Agents. Scilit.
  • Sabr AH, et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 27(10), 3224.
  • Sabr AH, et al. (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • Sharma A, et al. (2022). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Current Drug Targets, 23(12), 1134-1153.
  • Kumar A, et al. (2022). Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. International Journal of Pharmacy and Biological Sciences, 12(3), 1-11.
  • Sharma A, et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 259, 115626.
  • Fedorov AY, et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854.
  • Dhawale SA, et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-Cancer Agents in Medicinal Chemistry, 23(18), 2042-2055.
  • Thakur S, et al. (2022). Structures of HDAC inhibitors comprising quinazoline as the cap group.
  • Li Y, et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 16(1), 114.
  • Wang Y, et al. (2023). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 250, 115201.
  • Wang Y, et al. (2014). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1208-1212.
  • Reeve SM, et al. (2017). Characterizing the Antimicrobial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamines toward Multidrug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 61(6), e00139-17.
  • Reeve SM, et al. (2017). Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii.
  • Fedorov AY, et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway.
  • Fedorov AY, et al. (2022).
  • Fedorov AY, et al. (2022). FDA-approved inhibitors of PI3K/Akt/mTOR pathway.
  • Sabr AH, et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 527.
  • Patil SA, et al. (2021). Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. ACS Medicinal Chemistry Letters, 12(3), 420-426.
  • Asif M. (2022). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal for Innovative Research in Technology, 9(1), 1-11.
  • Knight T, et al. (2016). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Sabr AH, et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 29(10), 2355.
  • Asif M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6449.
  • Ewida MA. (2023). Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy. Biomedical Journal of Scientific & Technical Research, 49(3), 40240-40245.
  • Al-Suwaidan IA, et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 21(4), 483.
  • Papakyriakou A, et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7859.
  • Sabr AH, et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1530.
  • Al-Ostoot FH, et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
  • Krasavin M, et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4927.
  • Asif M. (2016). Biological activities of recent advances in quinazoline.
  • Ezzatzadeh E, Hossaini Z. (2020). Quinazolines and quinazolinones as anti-inflammatory agents.
  • Sabr AH, et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Pharmaceuticals, 15(12), 1530.
  • Al-Suwaidan IA, et al. (2022). Novel Approach of Quinazoline Scaffold as Anti-inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecular Docking Studies. Letters in Applied NanoBioScience, 12(1), 13.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (S_NAr) on 2,4-Dichloroquinazoline

Abstract The 2,4-dichloroquinazoline scaffold is a linchpin in the synthesis of bioactive molecules, including EGFR inhibitors (e.g., Gefitinib, Erlotinib) and α1-blockers (e.g., Prazosin). Its utility stems from the dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,4-dichloroquinazoline scaffold is a linchpin in the synthesis of bioactive molecules, including EGFR inhibitors (e.g., Gefitinib, Erlotinib) and α1-blockers (e.g., Prazosin). Its utility stems from the distinct electrophilic reactivity of the C4 and C2 positions, allowing for sequential, regioselective nucleophilic aromatic substitution (S_NAr). This guide provides a validated technical framework for exploiting this reactivity difference, detailing protocols for C4-selective substitution, sequential C2-functionalization, and one-pot bis-substitution.

Mechanistic Grounding: The Electronic Basis of Regioselectivity[1]

To design effective protocols, one must understand why the reaction proceeds as it does. The 2,4-dichloroquinazoline system is not electronically symmetric.

The C4 > C2 Reactivity Axiom

In S_NAr reactions with nucleophiles (amines, alkoxides, thiols), the C4 position is significantly more reactive than the C2 position.

  • Electronic Factors: The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect. The C4 position is para-like to N1 and ortho-like to N3. While C2 is ortho-like to both nitrogens, the lowest unoccupied molecular orbital (LUMO) coefficient is highest at C4, making it the primary site for nucleophilic attack [1].

  • Resonance Stabilization: The Meisenheimer complex formed upon attack at C4 is more effectively stabilized by the N1 nitrogen than the complex formed at C2.

  • Steric Factors: In some substitution patterns, the C4 position is less sterically hindered, though electronics are the dominant driver.

Reaction Energy Landscape (Conceptual Diagram)

ReactionProfile Figure 1: Kinetic preference for C4 substitution over C2. Start 2,4-Dichloroquinazoline TS_C4 TS (C4 Attack) Lower Activation Energy Start->TS_C4 Fast (RT) TS_C2 TS (C2 Attack) Higher Activation Energy Start->TS_C2 Slow Prod_C4 4-Substituted-2-Chloro (Kinetically Favored) TS_C4->Prod_C4 Prod_C2 2-Substituted-4-Chloro (Rare/Disfavored) TS_C2->Prod_C2

Experimental Protocols

Protocol A: C4-Selective Mono-Substitution (Amination)

Objective: Synthesize 4-amino-2-chloroquinazoline derivatives with >95% regioselectivity.

Rationale:

  • Temperature Control: Conducting the reaction at low to moderate temperatures (0°C to RT) prevents overcoming the higher activation barrier of the C2 position.

  • Base Selection: A tertiary amine base (DIPEA or TEA) neutralizes the HCl byproduct, driving the equilibrium forward without being nucleophilic itself.

Materials:

  • Substrate: 2,4-Dichloroquinazoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.05 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Isopropanol (IPA), THF, or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloroquinazoline in IPA (approx. 5-10 mL per mmol) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath. Note: For highly reactive amines (e.g., pyrrolidine, morpholine), this step is critical to avoid bis-substitution.

  • Addition: Add DIPEA followed by the dropwise addition of the amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Completion is usually observed within 1–4 hours.

  • Work-up:

    • Option A (Precipitation): If the product precipitates (common in IPA), filter the solid, wash with cold IPA/water, and dry.

    • Option B (Extraction): Remove solvent in vacuo, redissolve in EtOAc, wash with water and brine, dry over Na2SO4, and concentrate.

  • Validation: Confirm regiochemistry via 1H NMR. The C2-Cl moiety typically remains intact.[1]

Protocol B: Sequential C2-Substitution (Bis-Functionalization)

Objective: Displace the C2-chlorine atom in a 4-substituted-2-chloroquinazoline.

Rationale:

  • Deactivation: The introduction of an electron-donating group (amine/alkoxy) at C4 deactivates the ring, making the C2 position significantly less electrophilic.

  • Forcing Conditions: High temperatures and polar aprotic solvents are required to drive this second substitution [2].

Materials:

  • Substrate: 4-Substituted-2-chloroquinazoline (from Protocol A)

  • Nucleophile: Amine (excess, 2.0–3.0 equiv)

  • Solvent: n-Butanol, Dioxane, DMSO, or DMA.

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in n-Butanol or Dioxane.

  • Addition: Add the second amine nucleophile.

  • Heating: Heat the reaction to reflux (100–120°C).

    • Note: If using volatile amines, use a sealed pressure tube.

  • Monitoring: Reaction times are significantly longer (12–48 hours).

  • Work-up: Concentrate the solvent. Purification often requires column chromatography or recrystallization due to the formation of side products at high temperatures.

Protocol C: One-Pot Bis-Substitution

Objective: Efficiently synthesizing asymmetric 2,4-diaminoquinazolines without isolating the intermediate.

OnePotWorkflow Figure 2: One-Pot Sequential Substitution Workflow Step1 Step 1: C4 Substitution Solvent: THF/IPA Temp: 0°C -> RT Time: 2h Check QC Check (LC-MS) Confirm Mono-sub Step1->Check Step2 Step 2: C2 Substitution Add Amine 2 + Solvent (DMSO/DMA) Temp: 100-120°C Time: 12-24h Check->Step2 Complete Finish Final Product 2,4-Diaminoquinazoline Step2->Finish

Procedure:

  • Perform Protocol A in a volatile solvent like THF.

  • Once C4 substitution is complete, evaporate the THF (or carry through if using a high-boiling compatible solvent like Dioxane).

  • Add the high-boiling solvent (e.g., DMSO) and the second amine.

  • Heat to 120°C until conversion is complete.

Nucleophile Compatibility & Conditions Table

Nucleophile ClassRegioselectivityTypical Conditions (C4 Attack)Typical Conditions (C2 Attack)Notes
Aliphatic Amines High (C4)IPA/THF, DIPEA, 0°C to RTDioxane/DMSO, 100°C+Most common application.
Anilines High (C4)EtOH/IPA, Reflux (mild)DMA, 140°C, Acid Cat.Anilines are weaker nucleophiles; C4 may require mild heat; C2 requires forcing conditions.
Alkoxides (RO-) High (C4)NaOR in ROH, 0°CNaOR in ROH, RefluxWarning: Competitive hydrolysis can occur if water is present.
Hydrazine High (C4)EtOH, 0°CRefluxUsed to make triazolo-quinazolines.
Thiols (RS-) High (C4)THF, NaH or K2CO3, 0°CDMF, 100°CThiols are excellent nucleophiles; oxidation to disulfides is a risk.

Troubleshooting & Critical Parameters

Hydrolysis (The "OH" Impurity)
  • Symptom: Appearance of a peak with M-Cl+OH mass (replacement of Cl by OH).

  • Cause: Water in the solvent or reagents. The C4-Cl bond is highly susceptible to hydrolysis, especially in the presence of base.

  • Solution: Use anhydrous solvents (THF, Dioxane). Store 2,4-dichloroquinazoline in a desiccator.

Lack of C2 Reactivity
  • Symptom: Starting material (4-amino-2-chloro) persists despite heating.

  • Cause: The C4-amino group donates electron density into the ring, deactivating C2.

  • Solution:

    • Switch to a higher boiling solvent (DMA, NMP) to access temperatures >130°C.

    • Use microwave irradiation (e.g., 150°C for 30 mins) [3].

    • Add a Lewis Acid catalyst (e.g., ZnCl2) or Brønsted acid (HCl in Dioxane) to activate the imine nitrogen.

References

  • BenchChem. Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (Accessed 2023). Link

  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 2024.[2][3] Link

  • National Institutes of Health (NIH). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Link

  • Organic Chemistry Portal. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives.Link

Sources

Application

Application Note: In Vitro Kinase Inhibition Assay for Quinazoline-2,4-diamines

Abstract & Introduction The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors (e.g., Gefitinib analogs, G9a methyltransferase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinazoline-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors (e.g., Gefitinib analogs, G9a methyltransferase inhibitors like UNC0638).[1] These molecules typically function as Type I ATP-competitive inhibitors , binding to the hinge region of the kinase active site.

While highly potent, this chemical class presents specific challenges in in vitro assays:

  • Hydrophobicity: High lipophilicity often leads to aqueous solubility issues and potential aggregation, causing false positives (promiscuous inhibition).[1]

  • Fluorescence: The extensive conjugated aromatic system can exhibit intrinsic fluorescence, interfering with FRET or FP-based assay formats.

This application note details a robust, self-validating protocol using a bioluminescent ADP-detection assay (ADP-Glo™) . This format is selected because it measures the universal product of the kinase reaction (ADP) and is largely immune to the compound's intrinsic fluorescence.

Mechanism of Action

Understanding the binding mode is critical for assay design. Quinazoline-2,4-diamines typically compete directly with ATP.[1] Therefore, the assay must be run at an ATP concentration near the enzyme's


 (

) to ensure the assay is sensitive to competitive inhibitors.[1]
Figure 1: ATP-Competitive Inhibition Mechanism

KinaseMechanism ATP ATP Kinase Kinase (Active Site) ATP->Kinase Binding Substrate Substrate (Peptide/Protein) Substrate->Kinase Binding Complex_Active Kinase-ATP-Substrate Complex Kinase->Complex_Active Complex_Blocked Kinase-Inhibitor Complex (Inactive) Kinase->Complex_Blocked Inhibitor Quinazoline-2,4-diamine (Inhibitor) Inhibitor->Kinase Competition (High Affinity) Product Phosphorylated Substrate + ADP Complex_Active->Product Catalysis Complex_Blocked->Product Blocked Signal Luminescent Signal Product->Signal ADP-Glo Detection

Caption: Competitive binding of Quinazoline-2,4-diamines prevents ATP hydrolysis and signal generation.[1]

Pre-Assay Critical Considerations

Solubility & DMSO Tolerance

Quinazoline-2,4-diamines are often poorly soluble in aqueous buffers.[1]

  • Risk: Compound precipitation leads to light scattering (noise) or loss of effective concentration.

  • Solution: Maintain a constant DMSO concentration (typically 1-2%) across all data points.

  • Validation: Perform a visual check or nephelometry scan of the compound stock in assay buffer before running the full plate.

ATP Concentration ( Determination)

To accurately determine the potency (


) of an ATP-competitive inhibitor, the ATP concentration should be equal to the 

of the kinase for ATP (

).[1]
  • If

    
    : The inhibitor will appear less potent (right-shifted 
    
    
    
    ).
  • If

    
    : The enzyme kinetics may be unstable.
    

Experimental Protocols

Protocol A: Compound Preparation (Serial Dilution)

Objective: Create a dilution series that maintains constant DMSO concentration to prevent solvent effects.

Materials:

  • 10 mM Stock of Quinazoline-2,4-diamine (in 100% DMSO).

  • 100% DMSO (anhydrous).

  • 1X Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[1]

Step-by-Step:

  • Source Plate (100% DMSO): In a 96-well V-bottom plate, prepare a 3-fold serial dilution of the compound in 100% DMSO .

    • Why? Diluting hydrophobic compounds directly into buffer often causes "crashing out."

    • Range: Start at 1 mM down to 0.5 nM (12 points).

  • Intermediate Plate (Buffer Dilution): Transfer 1

    
    L of the DMSO series into 24 
    
    
    
    L of 1X Kinase Buffer .
    • Result: This creates a 4X working concentration with 4% DMSO.

    • Stability:[1][2] Use immediately.[2] Quinazolines may aggregate if left in this intermediate aqueous state for >1 hour.

Protocol B: ADP-Glo™ Kinase Assay

Objective: Measure kinase activity via ADP production.[3][4][5][6]

Reagents:

  • Kinase: Purified recombinant kinase (concentration optimized to linear range).

  • Substrate: Peptide/Protein substrate (at saturation, typically >20

    
    M).[1]
    
  • ATP: Ultra-pure ATP (at

    
    ).
    
  • ADP-Glo Reagent: Terminates reaction, depletes remaining ATP.[1][3][4]

  • Kinase Detection Reagent: Converts ADP

    
     ATP 
    
    
    
    Luciferase Signal.[4][5][6]

Workflow Diagram:

AssayWorkflow Step1 1. Kinase Reaction (5 µL) (Enzyme + Substrate + ATP + Compound) Incubate1 Incubate (60 min @ RT) Step1->Incubate1 Step2 2. ADP-Glo Reagent Addition (5 µL) (Stops reaction, Depletes ATP) Incubate1->Step2 Incubate2 Incubate (40 min @ RT) Step2->Incubate2 Step3 3. Detection Reagent Addition (10 µL) (Converts ADP to Light) Incubate2->Step3 Incubate3 Incubate (30 min @ RT) Step3->Incubate3 Read Read Luminescence (Integration: 0.5 - 1.0 sec) Incubate3->Read

Caption: The biphasic ADP-Glo workflow ensures high signal-to-noise by depleting unreacted ATP.

Procedure (384-well Low Volume White Plate):

  • Add Compound: Dispense 2.5

    
    L of the 4X Intermediate Compound  (from Protocol A) into assay wells.
    
    • Controls:

      • Max Signal (HPE): Buffer + DMSO + Enzyme + Substrate + ATP (No Inhibitor).[1]

      • Min Signal (ZPE): Buffer + DMSO + Substrate + ATP (No Enzyme).[1]

  • Add Enzyme: Add 2.5

    
    L of 2X Enzyme/Substrate Mix .
    
    • Note: Some protocols add ATP last.[6] For competitive inhibitors, pre-incubating enzyme + inhibitor for 10-15 mins is recommended to reach binding equilibrium before adding ATP.[1]

  • Initiate Reaction: Add 2.5

    
    L of 2X ATP Mix .
    
    • Final Volume: 5

      
      L (Note: If pre-incubating, adjust volumes to 2.5 
      
      
      
      L Cmpd/Enz + 2.5
      
      
      L ATP).[1]
  • Incubation: Cover plate and incubate at Room Temperature (20-25°C) for 60 minutes.

  • ATP Depletion: Add 5

    
    L of ADP-Glo™ Reagent .
    
    • Incubate 40 minutes. This digests unreacted ATP.[2]

  • Detection: Add 10

    
    L of Kinase Detection Reagent .
    
    • Incubate 30-60 minutes. This converts generated ADP back to ATP and drives the luciferase reaction.[5]

  • Read: Measure Luminescence (RLU) on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Quality Control

Data Processing Table
ParameterCalculation FormulaPurpose
% Inhibition ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

Normalizes data against controls.
Z-Factor (Z') $1 - \frac{3(\sigma{HPE} + \sigma_{ZPE})}{\mu_{HPE} - \mu_{ZPE}
IC50 4-Parameter Logistic Fit (Sigmoidal)Determines potency.
Cheng-Prusoff

Calculates absolute inhibition constant (assuming competitive).[1]
Interpreting Results for Quinazolines[1][7]
  • Steep Hill Slope (> 2.0): Indicates potential aggregation or stoichiometric binding. Quinazolines are prone to colloidal aggregation at high concentrations. If observed, add 0.01% Triton X-100 to the buffer.

  • Incomplete Inhibition: If the curve plateaus above 0% activity, the compound may have reached its solubility limit before saturating the enzyme.[1]

References

  • National Center for Biotechnology Information (NCBI). (2012). Assay Guidance Manual: Assay Development for Protein Kinase Enzymes. [Link]

  • Vedadi, M., et al. (2011).[1] A chemical probe for the methyltransferase G9a. (Example of Quinazoline-2,4-diamine characterization). Nature Chemical Biology. [Link]

  • Coussens, N. P., et al. (2017).[1] Compound Aggregation in Assay Interference. Assay Guidance Manual.[7][8][9] [Link]

Sources

Method

Application Note: Optimized Screening Pipelines for N2,N4-Disubstituted Quinazolines as Antileishmanial Agents

Executive Summary & Rationale N2,N4-disubstituted quinazoline-2,4-diamines represent a "privileged scaffold" in antileishmanial drug discovery.[1] Unlike generic screening libraries, this class is rationally designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

N2,N4-disubstituted quinazoline-2,4-diamines represent a "privileged scaffold" in antileishmanial drug discovery.[1] Unlike generic screening libraries, this class is rationally designed to target the folate metabolic pathway—specifically Dihydrofolate Reductase (DHFR) and Pteridine Reductase 1 (PTR1) .

Leishmania is auxotrophic for folates and relies on PTR1 to bypass DHFR inhibition, a redundancy that renders many standard antifolates ineffective.[2][3] The N2,N4-substitution pattern allows for dual-targeting capability or high-affinity binding to the unique PTR1 active site, which is structurally distinct from mammalian DHFR, offering a route to high Selectivity Indices (SI).

This guide outlines a tiered screening cascade designed to filter false positives early and validate bioactivity in the clinically relevant intracellular amastigote stage.

The Screening Cascade[4]

ScreeningCascade CompoundLib N2,N4-Quinazoline Library PrimaryScreen Primary Screen: Promastigote Viability (Resazurin/Alamar Blue) CompoundLib->PrimaryScreen ToxScreen Counter-Screen: Cytotoxicity (Vero/HepG2) (Determine CC50) PrimaryScreen->ToxScreen IC50 < 10 µM SecScreen Secondary Screen: Intracellular Amastigote (Macrophage Infection) ToxScreen->SecScreen Low Toxicity MoA Mechanism of Action: Enzymatic Assays (rPTR1 / rDHFR) SecScreen->MoA Confirmed Activity Lead Lead Candidate (SI > 10) MoA->Lead

Figure 1: Tiered screening workflow ensuring resource efficiency. Only compounds passing the promastigote threshold progress to the more labor-intensive intracellular assays.

Primary Screen: Promastigote Viability Assay

Objective: Rapidly identify compounds with intrinsic anti-parasitic activity. Why Resazurin? Unlike MTT, Resazurin (Alamar Blue) does not require cell lysis or solvent extraction (DMSO) to dissolve formazan crystals. It allows continuous monitoring and is less prone to chemical interference from quinazoline derivatives.

Materials
  • Parasites: Leishmania donovani or L. major promastigotes (logarithmic phase).[4]

  • Media: M199 supplemented with 10% Heat-Inactivated Fetal Bovine Serum (HIFBS), 25 mM HEPES.

  • Reagent: Resazurin sodium salt (dissolved in PBS, 0.15 mg/mL, filter sterilized).

  • Controls: Amphotericin B (Positive), 0.5% DMSO (Negative/Vehicle).

Protocol
  • Preparation: Harvest promastigotes in late log phase. Adjust density to

    
     parasites/mL.
    
  • Plating: Dispense 100 µL of parasite suspension into 96-well plates (

    
     cells/well).
    
  • Treatment: Add 100 µL of test compounds (serial dilutions). Ensure final DMSO concentration is <1%.

    • Note: Quinazolines can be hydrophobic. Ensure initial stock is fully solubilized in 100% DMSO before dilution.

  • Incubation: Incubate at 26°C for 70 hours.

  • Development: Add 20 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 2–4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Calculation:

    
    
    

Counter-Screen: Mammalian Cytotoxicity

Objective: Determine the Cytotoxic Concentration 50% (CC50) to calculate the Selectivity Index (SI). Cell Line: Vero cells (Monkey kidney epithelial) or HepG2. Vero cells are preferred for general toxicity; HepG2 for metabolic toxicity.

Protocol Summary
  • Seed Vero cells (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h for attachment.
    
  • Remove media and add compounds in fresh media (serial dilutions matching the parasite assay).

  • Incubate 72h at 37°C, 5% CO2.

  • Assess viability using MTT or Resazurin (same readout as above for consistency).

  • Calculate SI:

    
    .
    
    • Criterion: An SI > 10 is the minimum threshold for progression; SI > 20 is ideal for N2,N4-quinazolines.

The Gold Standard: Intracellular Amastigote Assay

Objective: Validate efficacy against the clinically relevant stage inside host macrophages. Critical Insight: Promastigote screens often yield false positives (compounds that kill the insect form but cannot penetrate the macrophage membrane or are metabolized by the host cell).

Method: Macrophage Rescue & Transformation Assay

While microscopic counting (Giemsa) is the traditional method, it is prone to human error and low throughput. The Rescue and Transformation assay is a robust, semi-automated alternative for N2,N4-quinazoline screening.

Workflow Diagram

AmastigoteAssay Differentiation 1. Differentiate THP-1 Monocytes (PMA, 24-48h) Infection 2. Infection (Add Promastigotes 10:1 ratio) 4-24h Incubation Differentiation->Infection Wash 3. Wash Step (Remove extracellular parasites) CRITICAL STEP Infection->Wash Treatment 4. Drug Treatment (48-72h incubation) Wash->Treatment Lysis 5. Controlled Lysis (SDS 0.05% - Lyses Macrophage, spares Amastigote) Treatment->Lysis Transformation 6. Transformation (Add Promastigote Media, 26°C) Amastigotes -> Promastigotes Lysis->Transformation Quantification 7. Quantification (Resazurin/Alamar Blue) Transformation->Quantification

Figure 2: The Rescue and Transformation Assay bypasses the need for manual counting by converting surviving intracellular amastigotes back into proliferation-competent promastigotes.

Detailed Protocol
  • Host Cells: Differentiate THP-1 cells (

    
     cells/mL) with 20 ng/mL PMA for 48h. Wash to remove non-adherent cells.[5]
    
  • Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate 4-24h at 37°C.[6]

  • Washing (Crucial): Wash 3x with warm PBS to remove all extracellular parasites. Remaining extracellular parasites will skew results.

  • Drug Addition: Add N2,N4-quinazoline derivatives. Include Miltefosine (2-5 µM) as a positive control. Incubate 48–72h.[7]

  • SDS Lysis: Remove drug media. Add 50 µL of 0.05% SDS in PBS. Incubate 30 sec to lyse macrophages (amastigotes are more robust and survive this brief exposure).

  • Rescue: Immediately add 150 µL of M199 promastigote media (neutralizes SDS).

  • Transformation: Incubate at 26°C for 48–72h. Surviving amastigotes transform into promastigotes and replicate.

  • Readout: Add Resazurin and measure fluorescence. Signal is directly proportional to the number of surviving intracellular amastigotes.

Mechanism of Action: Folate Pathway Validation

Rationale: N2,N4-disubstituted quinazolines are designed to inhibit folate metabolism. Confirmation of this mechanism distinguishes specific inhibitors from general toxins.

Target: Pteridine Reductase 1 (PTR1) vs. DHFR

Leishmania PTR1 is the primary salvage enzyme.[2] A good candidate should inhibit PTR1 (to prevent folate bypass) or both PTR1 and DHFR.[2]

Enzymatic Assay Protocol:

  • Enzyme: Recombinant L. major or L. donovani PTR1/DHFR (commercially available or expressed in E. coli).

  • Substrate: Dihydrobiopterin (for PTR1) or Dihydrofolate (for DHFR).

  • Cofactor: NADPH.

  • Reaction: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.

  • Inhibition: Compare the slope of NADPH oxidation in the presence of the quinazoline vs. vehicle control.

Data Reporting & Analysis

Quantitative Metrics Table

Report your screening data using the following standard format to ensure comparability.

Compound IDPromastigote IC50 (µM)Amastigote IC50 (µM)CC50 (Vero) (µM)Selectivity Index (SI)PTR1 Inhibition (%)
Ref (Ampho B) 0.05 ± 0.010.08 ± 0.02> 50> 600N/A
QNZ-01 (Hit) 1.2 ± 0.32.5 ± 0.585.034.085%
QNZ-02 (Toxic) 0.8 ± 0.10.9 ± 0.12.02.240%
QNZ-03 (False +) 1.5 ± 0.2> 50100< 210%
Statistical Validation
  • Z-Factor: For high-throughput plates, calculate Z' to validate assay quality.

    
    
    
    • 
      : Standard deviation, 
      
      
      
      : Mean. (
      
      
      : positive control,
      
      
      : negative control).
    • Target: Z' > 0.5 is excellent.

References

  • Van Horn, K. S., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry.

  • Jain, S. K., et al. (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes.[8] Journal of Visualized Experiments (JoVE).[8]

  • De Muylder, G., et al. (2011).[9] A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. PLOS Neglected Tropical Diseases.

  • Berman, J. D., et al. (1989).[10] Antileishmanial activities of 2,4-diaminoquinazoline putative dihydrofolate reductase inhibitors.[10] Antimicrobial Agents and Chemotherapy.[10]

  • Mikus, J., & Steverding, D. (2000). A simple colorimetric method to screen drug cytotoxicity against Leishmania using the dye Alamar Blue. Parasitology International.

Sources

Application

Technical Application Note: High-Purity Synthesis of N2-(3-fluorophenyl)quinazoline-2,4-diamine

Abstract & Scope This application note details the optimized synthetic protocol for N2-(3-fluorophenyl)quinazoline-2,4-diamine , a privileged scaffold often utilized in the development of Dihydrofolate Reductase (DHFR) i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized synthetic protocol for N2-(3-fluorophenyl)quinazoline-2,4-diamine , a privileged scaffold often utilized in the development of Dihydrofolate Reductase (DHFR) inhibitors, Tyrosine Kinase inhibitors (e.g., EGFR, Aurora B), and antileishmanial agents.

While quinazoline-2,4-diamines are chemically simple, their synthesis for biological screening requires stringent control over regioselectivity and purity . The primary challenge lies in the differential reactivity of the C2 and C4 positions on the quinazoline core. This guide provides a robust, scalable, two-step nucleophilic aromatic substitution (


) workflow designed to minimize common impurities (such as regioisomers and hydrolysis products) that can generate false positives in high-throughput screening (HTS) assays.

Retrosynthetic Analysis & Strategy

The synthesis exploits the inherent electronic difference between the C2 and C4 positions of the 2,4-dichloroquinazoline scaffold.

  • Step 1 (Regioselective C4-Amination): The C4 position is significantly more electrophilic due to a higher LUMO coefficient and lower activation energy for nucleophilic attack.[1][2] We utilize this to install the primary amine first using ammonia.

  • Step 2 (C2-Amination): The resulting 2-chloro-4-aminoquinazoline is deactivated toward further nucleophilic attack. Consequently, the introduction of the 3-fluoroaniline moiety at C2 requires forcing conditions (acid catalysis and high temperature) to protonate the ring nitrogen (

    
    ), reactivating the C2 center.
    
Reaction Workflow Diagram

The following diagram outlines the critical pathway and decision points.

ReactionPathway Start 2,4-Dichloroquinazoline Step1 Step 1: C4-Amination (NH3/MeOH, 0°C) Start->Step1 Nucleophilic Attack (C4) Side1 Impurity A: 2,4-Diaminoquinazoline (Over-reaction) Start->Side1 Excess NH3 / High T Side2 Impurity B: Quinazolin-4(3H)-one (Hydrolysis) Start->Side2 Moisture / OH- Interm Intermediate: 2-Chloro-4-aminoquinazoline Step1->Interm Precipitation Step2 Step 2: C2-Coupling (3-Fluoroaniline, HCl, Reflux) Interm->Step2 Acid Catalysis Product Target: N2-(3-fluorophenyl) quinazoline-2,4-diamine Step2->Product Salt Formation

Figure 1: Synthetic workflow highlighting the regioselective path (solid lines) and potential off-target pathways (dotted lines).

Materials & Safety Protocols

Critical Reagents
ReagentPurityRoleCritical Note
2,4-Dichloroquinazoline >97%ScaffoldMoisture sensitive. Store in desiccator. Hydrolyzes to inactive quinazolinone.
Ammonia (7N in MeOH) CommercialReactant 1Use anhydrous solution to prevent hydrolysis.
3-Fluoroaniline >98%Reactant 2Toxic. Ensure no oxidation (should be clear/light yellow, not dark brown).
2-Ethoxyethanol AnhydrousSolventHigh boiling point (135°C) required for Step 2.
4M HCl in Dioxane AnhydrousCatalystActivates the pyrimidine ring for the second displacement.
Safety Advisories
  • Quinazolines: Potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

  • 3-Fluoroaniline: Highly toxic by inhalation and skin contact. Induces methemoglobinemia. Handle strictly in a fume hood.

  • Reaction Pressure: Step 1 may generate mild pressure if sealed; ensure proper venting or use a pressure-rated vessel.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-aminoquinazoline

This step isolates the mono-substituted intermediate. Control of temperature is vital to prevent double substitution.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dichloroquinazoline (5.0 g, 25.1 mmol) in THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 7N Ammonia in Methanol (10 mL, ~2.8 eq) dropwise over 20 minutes.

    • Note: A white precipitate (ammonium chloride) will form immediately.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for another 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Evaporate volatiles under reduced pressure.[3]

    • Suspend the solid residue in cold water (50 mL) and stir for 30 minutes (to dissolve

      
      ).
      
    • Filter the white solid and wash with cold water (

      
       mL) followed by cold diethyl ether (
      
      
      
      mL).
  • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-92%

    • Appearance: White to off-white solid.

Step 2: Synthesis of N2-(3-fluorophenyl)quinazoline-2,4-diamine

The intermediate from Step 1 is unreactive towards weak nucleophiles. We use acid catalysis to facilitate the reaction.

  • Setup: In a pressure vial or heavy-walled flask, suspend 2-chloro-4-aminoquinazoline (1.0 g, 5.57 mmol) in 2-ethoxyethanol (10 mL).

  • Activation: Add 3-fluoroaniline (0.74 g, 6.68 mmol, 1.2 eq) followed by 4M HCl in Dioxane (0.1 mL, catalytic amount).

  • Reaction: Heat the mixture to 130°C (reflux) for 12–16 hours.

    • Observation: The suspension usually clears as the reaction progresses, then may precipitate the product hydrochloride salt.

  • Workup:

    • Cool the mixture to RT.

    • Dilute with diethyl ether (20 mL) to force precipitation of the hydrochloride salt.

    • Filter the solid.[4]

  • Free Base Conversion (Optional but recommended for assays):

    • Suspend the salt in saturated aqueous

      
       (20 mL) and stir for 30 mins.
      
    • Extract with EtOAc (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      

Purification & QC for Biological Testing

For biological assays (IC50 determination, cell viability), purity must be >95% .

Purification Protocol

If the crude purity is <95%, perform Reverse-Phase Preparative HPLC :

  • Column: C18 (e.g., Agilent ZORBAX Eclipse, 5µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Lyophilization: Freeze-dry pure fractions to obtain the formate salt (highly soluble).

Quality Control Checklist

Before releasing the compound for screening:

  • LC-MS: Confirm single peak and correct Mass (

    
    ).
    
  • 1H NMR (DMSO-d6):

    • Verify the integration of the 3-fluorophenyl protons (multiplets, 6.7–7.5 ppm).

    • Verify the broad singlet for

      
       at C4 (often exchangeable, around 7.0–8.0 ppm).
      
    • Verify the singlet for the secondary amine

      
       at C2 (downfield, >9.0 ppm).
      
  • Solubility Test: Dissolve 10 mM stock in DMSO. Ensure no precipitation.

QC Decision Tree

QCDecision Check Purity Check (LC-MS / NMR) Pass Release for Bio-Assay Check->Pass >95% Fail Repurify Check->Fail <95% Method Prep-HPLC (C18, H2O/ACN) Fail->Method Method->Check Re-analyze

Figure 2: Quality Control decision logic for biological compound release.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Hydrolysis of starting material.Ensure 2,4-dichloroquinazoline is fresh/white. Use anhydrous solvents.
Double Substitution (Step 1) Temperature too high or excess amine.Keep reaction strictly at 0°C. Add ammonia slowly.
No Reaction in Step 2 Deactivated electrophile.Increase temperature to 140°C. Add more HCl catalyst. Switch solvent to n-Butanol.
Insoluble Product Formation of HCl salt.This is good. Filter the salt and neutralize with

to get the free base, or test as the salt (better solubility).

References

  • Regioselectivity in Quinazolines: Loidreau, Y., et al. (2024).[2][5] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. MDPI Molecules. [Link]

  • Antileishmanial Activity of N2,N4-diamines: Van Horn, K. S., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry. [Link]

  • Aurora Kinase B Inhibitors: Carlomagno, F., et al. (2025).[6] Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Solid-Phase Synthesis Context: Mikhailov, D., et al. (2016). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Fluorinated Quinazoline Diamines

Introduction: The Critical Role of Purity in Quinazoline-Based Drug Development Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Quinazoline-Based Drug Development

Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] The introduction of fluorine atoms into these structures often enhances metabolic stability, binding affinity, and bioavailability. Fluorinated quinazoline diamines, in particular, are a promising class of compounds in drug discovery.

The efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3] It is a self-assembly process driven by the differential solubility of the target compound and its impurities in a chosen solvent system.[4] For fluorinated quinazoline diamines, selecting the optimal solvent or solvent system is a non-trivial but critical step to ensure high purity and crystalline form, which in turn impacts downstream processes like formulation and bioavailability.[1] This guide provides a systematic, experience-driven approach to solvent selection for this specific and challenging class of molecules.

Theoretical Framework: Understanding the "Why" Behind Solvent Choices

A successful recrystallization hinges on identifying a solvent wherein the target compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[3] The impurities, conversely, should either be insoluble at high temperatures or remain in solution upon cooling.

The Influence of Fluorination on Solubility:

The presence of multiple fluorine atoms significantly alters a molecule's electronic properties and intermolecular interactions. This is due to:

  • High Electronegativity: Fluorine is the most electronegative element, leading to strong C-F bonds and altered molecular dipole moments.

  • Low Polarisability: The compact and tightly held electron cloud of fluorine results in weak van der Waals interactions.

  • "Fluorous" Interactions: Highly fluorinated segments of molecules can exhibit "fluorous" character, leading to unique solubility profiles. They tend to be immiscible with both polar (hydrophilic) and non-polar (lipophilic) solvents, sometimes requiring specialized fluorous solvents.

These factors mean that traditional "like dissolves like" rules may not be straightforward.[5] A fluorinated quinazoline diamine possesses a complex combination of a polar heterocyclic core, hydrogen-bonding amine groups, and potentially non-polar or "fluorous" regions.

The Ideal Recrystallization Solvent should be:

  • Chemically inert, not reacting with the compound.[6]

  • Possess a boiling point high enough to achieve significant solubility but typically below 100-110°C for ease of removal.[7]

  • Volatile enough to be easily removed from the final crystals.[6]

  • Non-toxic, inexpensive, and environmentally benign.[6]

Systematic Workflow for Solvent Selection

A trial-and-error approach to solvent selection is inefficient and consumes valuable material. A structured, multi-step process, beginning with theoretical prediction and moving to small-scale experimental validation, is superior.

Solvent_Selection_Workflow cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization & Scale-Up A Compound Analysis (Structure, Polarity, H-Bonding) B Hansen Solubility Parameter (HSP) Analysis A->B C Shortlist Candidate Solvents (Single & Binary Components) B->C D Microscale Solubility Tests (Hot & Cold) C->D Proceed to Lab E Evaluate Crystal Formation (Quality & Yield) D->E F Select Top 1-3 Solvent Systems E->F G Optimize Solvent Ratios (for Binary Systems) F->G Refine Selection H Scale-Up Recrystallization G->H I Characterize Final Product (Purity, m.p., Spectroscopy) H->I

Caption: A systematic workflow for solvent selection.

Phase 1: Pre-Screening & Theoretical Selection

Before any benchwork, analyze the structure of your specific fluorinated quinazoline diamine.

  • Quinazoline Core: Aromatic and heterocyclic, suggesting solubility in solvents like toluene, THF, or ethyl acetate.

  • Diamine Groups: Capable of hydrogen bonding, indicating potential solubility in protic solvents like alcohols (ethanol, methanol, isopropanol).

  • Fluorinated Substituents: Depending on the degree of fluorination, this can decrease solubility in common hydrocarbon solvents and may increase it in more polar or specialized solvents.

Hansen Solubility Parameters (HSP): A more advanced approach involves using Hansen Solubility Parameters, which deconstruct solubility into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[8][9] The principle is that substances with similar HSP values are likely to be miscible.[8][10] By estimating the HSP of your target molecule (using group contribution methods), you can computationally screen for solvents with the closest HSP match.[8][9]

Based on this analysis, create a shortlist of 5-10 candidate solvents.

Table 1: Candidate Solvents for Fluorinated Quinazoline Diamines

SolventBoiling Point (°C)Polarity IndexKey Characteristics & Rationale
Polar Protic
Ethanol (95%)785.2Excellent general-purpose solvent; can dissolve the polar core and H-bond with amines.[5]
Isopropanol (IPA)823.9Less polar than ethanol, may offer a better solubility differential.
Polar Aprotic
Ethyl Acetate774.4Good for intermediate polarity compounds; often a good "dissolving" solvent in binary systems.[5]
Acetone565.1Strong solvent but low boiling point can make it difficult to work with.[5][7]
Acetonitrile825.8Often effective for nitrogen-containing heterocycles.
Tetrahydrofuran (THF)664.0Good solvent for many organics, but can form peroxides.
N,N-Dimethylformamide (DMF)1536.4Very strong solvent, often dissolves compounds with low solubility.[2] Use as a last resort due to high boiling point.
Non-Polar / Weakly Polar
Toluene1112.4Good for aromatic compounds, but high boiling point can be problematic.[5][7]
Heptane/Hexane98 / 690.1Excellent anti-solvents for precipitating compounds from more polar solvents.[5]
Water10010.2Can be an effective anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[5]

Data compiled from various sources, including[5][7][11][12].

Phase 2: Experimental Screening Protocol (Microscale)

Objective: To experimentally determine the solubility of the crude compound in the shortlisted solvents at hot and cold temperatures.

Materials:

  • Crude fluorinated quinazoline diamine

  • Shortlisted solvents (see Table 1)

  • Test tubes or small vials (1-2 mL)

  • Sand bath or heating block

  • Pasteur pipettes

  • Stirring rod

Protocol:

  • Preparation: Place approximately 10-20 mg of the crude solid into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add the corresponding solvent dropwise (e.g., 0.5 mL). Stir or vortex. Observe if the solid dissolves completely.

    • Interpretation: If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent in a binary system.

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath. Add more solvent dropwise until the solid just dissolves.

    • Interpretation: Note the approximate volume of solvent needed. An ideal solvent will dissolve the compound completely at or near its boiling point.[3] If it is still insoluble, reject the solvent.

  • Cold Insolubility Test: Once a hot, saturated solution is formed, remove the test tube from the heat and allow it to cool to room temperature. Then, place it in an ice-water bath for 15-20 minutes.

    • Interpretation: Observe the formation of crystals. The best single solvent will produce a large quantity of well-formed crystals.[3] If no crystals form, the compound may be too soluble, or the solution may be supersaturated.[13] Try scratching the inside of the tube with a glass rod to induce nucleation.[13]

Phase 3: Binary Solvent System Optimization

If no single solvent is ideal, a binary (two-solvent) system is the next logical step.[14] This typically consists of:

  • Solvent #1 (The "Good" Solvent): One in which the compound is highly soluble, even at room temperature.

  • Solvent #2 (The "Anti-Solvent"): One in which the compound is poorly soluble, but which is fully miscible with Solvent #1.[4][5]

Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Toluene/Heptane.[15][16]

Protocol: Binary Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[17]

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[15][17] This indicates the solution is saturated.

  • Re-clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[17]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal recovery.[17]

  • Collection: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[17] Dry the crystals thoroughly.[17]

Troubleshooting Common Problems

Problem: "Oiling Out"

  • Description: The compound separates from the solution as a liquid oil instead of solid crystals.[13][18] This is common when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present.[13][18][19]

  • Solution:

    • Re-heat the mixture to dissolve the oil.

    • Add a small amount more of the "good" solvent to decrease saturation.[13][18]

    • Allow the solution to cool much more slowly. A slower cooling rate favors the ordered process of crystallization over the separation of a disordered liquid phase.[13][19]

    • Consider switching to a lower-boiling point solvent system.[7]

Problem: No Crystal Formation

  • Description: The solution cools but remains clear with no precipitate.

  • Solution:

    • Too much solvent was used. This is the most common reason.[13] Gently boil off some of the solvent to re-concentrate the solution and attempt to cool again.[18]

    • Supersaturation. The solution is supersaturated but lacks a nucleation point.[13] Try scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound if available.[13]

Problem: Poor Recovery

  • Description: Very few crystals are obtained after filtration.

  • Solution:

    • Excessive washing: Do not wash the crystals on the filter with large volumes of solvent, as this will redissolve some of the product. Use a minimal amount of ice-cold solvent.

    • Premature crystallization: The compound may have crystallized in the funnel during a hot filtration step. Ensure the funnel and filter paper are pre-heated with hot solvent.[17]

    • Incomplete crystallization: Ensure the solution was thoroughly cooled in an ice bath for a sufficient amount of time (e.g., 20-30 minutes) before filtration.

Conclusion

The purification of fluorinated quinazoline diamines by recrystallization is a critical step in pharmaceutical research and development. Due to their unique physicochemical properties, a systematic and informed approach to solvent selection is paramount. By combining theoretical analysis with methodical, small-scale experimental screening, researchers can efficiently identify optimal single-solvent or binary-solvent systems. This structured workflow not only saves time and material but also consistently yields a final product of high purity, suitable for further biological evaluation and development.

References

  • Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.Benchchem.
  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.CIBTech Journal of Pharmaceutical Sciences.
  • Two-Solvent Recrystalliz
  • Troubleshooting Recrystalliz
  • Recrystalliz
  • Problems with Recrystallisations.University of York Chemistry Teaching Labs.
  • Why would using a binary solvent in a recrystallization experiment be more advantageous than using a single solvent?Homework.Study.com.
  • Experiment 2: Recrystalliz
  • Recrystalliz
  • Oiling Out in Crystalliz
  • Determining Which Solvent to Use.Chemistry LibreTexts.
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents.
  • Recrystallization - Two Solvent Method.University of Calgary.
  • How to avoid the formation of oil droplets during recrystallization?
  • Quinazoline derivatives: synthesis and bioactivities.
  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Recrystalliz
  • Properties of Common Organic Solvents.University of Minnesota.
  • Common Solvents Used in Organic Chemistry: Table of Properties.Master Organic Chemistry.
  • Common Solvents for Crystallization.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Reagents & Solvents: Solvents for Recrystallization.University of Rochester, Department of Chemistry.
  • iFormulate introduces…a quick guide to Hansen Solubility Parameters.YouTube.
  • Finding the best solvent for recrystallis
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Applications of the Hansen solubility parameter for cellulose.BioResources.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Applying Hansen Solubility Parameters to Dynamically Reacting Systems.
  • HSP Basics | Practical Solubility Science.Prof Steven Abbott.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of N2-(3-fluorophenyl)quinazoline-2,4-diamine in DMSO

The following technical guide addresses the solubility challenges associated with N2-(3-fluorophenyl)quinazoline-2,4-diamine , a planar, hydrophobic scaffold often utilized in kinase inhibitor research (e.g., EGFR, Auror...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with N2-(3-fluorophenyl)quinazoline-2,4-diamine , a planar, hydrophobic scaffold often utilized in kinase inhibitor research (e.g., EGFR, Aurora Kinase).

This guide is structured to troubleshoot the two distinct phases of solubility: (1) Solubilization (breaking the crystal lattice to create a stock) and (2) Retention (preventing precipitation during storage or aqueous dilution).

Executive Summary: The Physicochemical Challenge

The molecule N2-(3-fluorophenyl)quinazoline-2,4-diamine presents a classic solubility paradox common in medicinal chemistry:

  • Pi-Pi Stacking: The flat quinazoline core induces strong intermolecular

    
    -
    
    
    
    stacking, creating a high lattice energy that resists dissolution.[1]
  • Fluorine Effect: The 3-fluorophenyl substituent increases lipophilicity (

    
    ), decreasing aqueous solubility while generally maintaining solubility in polar aprotic solvents like DMSO.
    
  • Hygroscopicity Risk: DMSO is highly hygroscopic.[2] Even 1-2% water absorption can drastically reduce the saturation limit of this compound, causing "crashing out" over time.[1]

Protocol A: Creating a High-Concentration Stock

Objective: Achieve a stable 10 mM – 50 mM stock solution without degradation.

The "Anhydrous-Heat-Sonication" Triad

Do not simply add solvent and vortex.[1] Follow this thermodynamic workflow to ensure complete dissolution.

Materials:

  • Compound: N2-(3-fluorophenyl)quinazoline-2,4-diamine (Solid)[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, stored over molecular sieves)[1]

  • Equipment: Ultrasonic bath (35-40 kHz), Water bath (37°C)[1]

Step-by-Step Methodology:

  • Desiccation: Ensure the solid powder is room temperature before opening the vial to prevent condensation.

  • Solvent Addition: Add anhydrous DMSO to the center of the vial. Crucial: Do not wash down the sides yet; aim for the powder pile.

  • Lattice Disruption (Heat): Incubate the vial at 37°C for 10 minutes .

    • Scientific Logic:[1][3][4] Increasing temperature provides the kinetic energy required to overcome the crystal lattice enthalpy (

      
      ).
      
  • Degassing & Dispersion (Sonication): Sonicate for 5–10 minutes in a bath sonicator.

    • Note: If the solution turns cloudy, it is a suspension, not a solution. Repeat Heat/Sonication cycles.

  • Visual Verification: Hold the vial against a light source. The solution must be optically clear. Any refraction or "swirling" indicates undissolved micro-aggregates.

Data Table: Solubility Thresholds (Estimated)
Solvent SystemEstimated Solubility LimitCondition
DMSO (Anhydrous) > 50 mMIdeal for Stock
DMSO (90%) + Water (10%) ~ 5 - 10 mMRisk Zone
Ethanol < 5 mMPoor Solvent
Water / PBS < 10

M
Insoluble (Precipitates)

Protocol B: Preventing Precipitation During Dilution

The Issue: Researchers often report the compound dissolving in DMSO but precipitating immediately when added to cell culture media (the "crash out" effect).

The Solution: Use an Intermediate Dilution Step to lower the kinetic shock of the phase change.

Workflow Diagram (Graphviz):

SolubilityWorkflow cluster_0 Critical Control Point Solid Solid Powder (Crystal Lattice) Stock DMSO Stock (10-50 mM) Solid->Stock Anhydrous DMSO + 37°C Heat Inter Intermediate Step (10x Conc. in Media) Stock->Inter Stepwise Dilution (Slow addition) Precip PRECIPITATION (Avoid) Stock->Precip Direct 1:1000 Dilution into PBS Final Final Assay Conc. (e.g., 1-10 µM) Inter->Final Final Dilution

Caption: Stepwise dilution strategy to prevent hydrophobic collapse (precipitation) when transferring lipophilic quinazolines from DMSO to aqueous media.

Troubleshooting & FAQs

Q1: I see crystals forming in my DMSO stock after 1 week in the freezer. Why?

A: This is likely Cryoprecipitation driven by water absorption.

  • Mechanism: DMSO freezes at 18.5°C. When you freeze the stock (-20°C), the compound may crystallize out of the matrix. If the vial was opened frequently, atmospheric moisture (hygroscopicity) lowered the solubility limit.

  • Fix:

    • Thaw completely at 37°C.

    • Vortex and sonicate before every use to redissolve micro-crystals.

    • Aliquot stocks into single-use vials to avoid repeated freeze-thaw cycles.

Q2: Can I use acid to improve solubility?

A: Yes, but with caveats.

  • Technique: The quinazoline nitrogens (N1, N3) can be protonated.[3] Adding 1 equivalent of HCl or Methanesulfonic acid can convert the free base into a salt, drastically improving solubility.

  • Warning: Only do this if your downstream assay tolerates the pH shift. For cellular assays, the buffering capacity of the media usually neutralizes the acid, potentially causing reprecipitation.

Q3: The compound precipitates in cell culture media even at 1 µM.

A: This indicates the compound is binding to plastic or aggregating.

  • Solution: Add a surfactant. Include 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) in your media before adding the compound. The albumin acts as a carrier protein, sequestering the lipophilic quinazoline and keeping it in suspension [4].

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Li, P., & Zhao, L. (2014). "Developing Early Formulations: Crystal Polymorphism and Stability." Developing Solid Oral Dosage Forms. Link

  • Gaylord Chemical. (2020). "Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102."[1][5] Gaylord Chemical Literature. Link

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier. (Chapter on Solubility in Drug Discovery). Link

  • Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Res. (Reference for Quinazoline physical properties). Link

Sources

Optimization

Technical Support Center: Efficient Removal of Unreacted 3-Fluoroaniline from Quinazoline Reaction Mixtures

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quinazoline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in quinazoline synthesis. The presence of unreacted starting materials, such as 3-fluoroaniline, can significantly complicate downstream processing and compromise the purity of your final product. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of removing 3-fluoroaniline from your quinazoline reaction mixtures.

Troubleshooting Guide: Selecting the Right Purification Strategy

The choice of purification method is critical and depends on the specific properties of your quinazoline product and the scale of your reaction. This decision-making workflow will guide you through the selection process.

Purification_Workflow start Crude Quinazoline Reaction Mixture product_properties Assess Product Properties: - Basicity (pKa) - Stability (pH, Temp) - Polarity start->product_properties extraction Liquid-Liquid Extraction (Acidic Wash) product_properties->extraction Product is NOT acid-sensitive & non-basic/weakly basic chromatography Flash Column Chromatography product_properties->chromatography Product is acid-sensitive OR has similar basicity to 3-fluoroaniline recrystallization Recrystallization product_properties->recrystallization Product is a solid & has different solubility profile than aniline scavenger Scavenger Resin product_properties->scavenger For trace amounts of 3-fluoroaniline or when other methods fail final_product Pure Quinazoline Product extraction->final_product chromatography->final_product recrystallization->final_product scavenger->final_product

Caption: Decision workflow for selecting a purification method.

Issue 1: My NMR shows a significant amount of 3-fluoroaniline remaining. Which primary purification method should I choose?

Your first line of defense will typically be an acidic aqueous wash (liquid-liquid extraction), provided your quinazoline product is stable to acidic conditions and is not strongly basic.

Causality: 3-Fluoroaniline, like other anilines, is a weak base with a pKa of approximately 3.5.[1][2] This means it can be protonated by a dilute acid (e.g., 1M HCl) to form a water-soluble ammonium salt (3-fluoroanilinium chloride).[3] Your organic quinazoline product, if not significantly basic, will remain in the organic layer. This difference in partitioning behavior is the basis for an effective separation.[4][5]

Experimental Protocol: Acidic Wash/Liquid-Liquid Extraction
  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aq). Use a volume of acidic solution roughly equal to your organic layer volume.

  • Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely. The protonated 3-fluoroaniline will move into the aqueous layer.[3]

  • Repeat: Drain the lower aqueous layer. Repeat the wash with fresh 1M HCl at least two more times to ensure complete removal.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.

LLE_Workflow start Crude Product in Organic Solvent (EtOAc/DCM) add_hcl Add 1M HCl (aq) to Separatory Funnel start->add_hcl shake_vent Shake & Vent add_hcl->shake_vent separate_layers Separate Layers shake_vent->separate_layers aqueous_layer Aqueous Layer: [3-Fluoroanilinium]+ Cl- separate_layers->aqueous_layer organic_layer Organic Layer: Quinazoline Product separate_layers->organic_layer repeat_wash Repeat HCl Wash (2-3x) organic_layer->repeat_wash repeat_wash->add_hcl Yes neutralize Wash with sat. NaHCO3 (aq) repeat_wash->neutralize No brine_wash Wash with Brine neutralize->brine_wash dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate end Purified Product dry_concentrate->end

Sources

Troubleshooting

Overcoming steric hindrance in N2-(3-fluorophenyl) substitution

A-Scientist-Led Guide to Overcoming Steric Hindrance Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with N2...

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist-Led Guide to Overcoming Steric Hindrance

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with N2-(3-fluorophenyl) substitution reactions. Authored from the perspective of a Senior Application Scientist, this resource moves beyond simple protocols to explain the underlying principles governing success in these sterically demanding C-N cross-coupling reactions.

Understanding the Core Challenge

The N-arylation of anilines, particularly with substituents at the meta-position like in 3-fluoroaniline, presents a distinct set of challenges. The fluorine atom, while not excessively large, imparts significant electronic effects (strong induction) that reduce the nucleophilicity of the amine.[1][2] This, combined with the steric profile of the coupling partners, can significantly impede the key steps of the catalytic cycle, often leading to low conversion, side product formation, and catalyst deactivation.

The most common method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] Its success is highly dependent on navigating the delicate balance between the reactivity of the catalyst and the steric demands of the substrates.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig reaction with 3-fluoroaniline and an aryl halide is giving low yield. What is the most likely mechanistic bottleneck?

A: The most probable cause is steric hindrance impeding the reductive elimination step of the catalytic cycle.[3][8][9] This is the final, product-forming step where the new C-N bond is created from the palladium(II) intermediate.

When both the aryl group (from your halide) and the 3-fluorophenylamino group are bound to the palladium center, they must be in close proximity for the bond to form. If these groups are sterically bulky, they can physically repel each other, increasing the energy barrier for this step.[7][10] This slows down the reaction, allowing competing side reactions like β-hydride elimination (if applicable) or catalyst decomposition to occur, ultimately reducing your yield.[3][9]

Q2: How do I choose the right phosphine ligand to overcome this steric barrier?

A: This is the most critical parameter for success. For sterically demanding couplings, you must move beyond simple ligands like triphenylphosphine. The solution lies in using bulky, electron-rich dialkylbiaryl phosphine ligands .[3][11][12]

Why they work:

  • Steric Bulk: These ligands are large and promote the formation of a highly reactive, three-coordinate monoligated palladium species. This open coordination sphere makes the metal center more accessible for the amine to bind.[3]

  • Electron-Donating: Their electron-rich nature increases the electron density on the palladium center, which significantly accelerates the rate of the final reductive elimination step.[11]

Comparative Table of Recommended Ligands
Ligand NameStructure TypeKey Advantages for Hindered CouplingsTypical Catalyst Loading
XPhos DialkylbiarylphosphineExcellent generality, promotes fast reductive elimination.[13]1-4 mol %
RuPhos DialkylbiarylphosphineHighly effective for secondary amines and electron-poor anilines.[14]1-4 mol %
BrettPhos DialkylbiarylphosphineSpecifically designed for challenging primary amines and ammonia surrogates.[14]1-4 mol %
Josiphos FerrocenylphosphineBidentate ligand that can prevent catalyst dimerization and improve stability.[3]1-3 mol %

Recommendation: Start with XPhos or a related G3/G4 precatalyst. These are often the most effective and reliable starting points for challenging aryl chloride or bromide couplings.[1][15]

Q3: My yield is still poor even with a modern ligand. What other reaction parameters should I optimize?

A: Beyond the ligand, the choice of base and solvent are critical and interdependent.

  • Base Selection: A strong, non-nucleophilic base is essential to deprotonate the weakly acidic 3-fluoroaniline.

    • Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[1][16] It is strong enough to facilitate amine deprotonation without coordinating strongly to the palladium center.

    • Weaker Bases (K₃PO₄, Cs₂CO₃): If your substrate is base-sensitive, weaker inorganic bases can be used, but this often requires higher temperatures or longer reaction times.[16][17] Cesium carbonate is particularly effective due to the high polarizability of the cesium cation.[17]

  • Solvent Choice: The solvent must solubilize all components and not interfere with the catalyst.

    • Toluene and 1,4-Dioxane: These are the most common and effective solvents for Buchwald-Hartwig reactions.[16] Toluene is particularly favored when using aryl iodides, as it has poor solubility for the sodium iodide salt that can inhibit the catalyst.[8][14]

    • Aprotic Polar Solvents (DMF, NMP): Use with caution. While they can aid solubility, they may promote side reactions in some cases.[9]

Theoretical and experimental studies have shown that in nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex effectively.[18][19]

Q4: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction, often promoted by higher temperatures or certain base/ligand combinations.[16]

Troubleshooting Steps:

  • Lower the Temperature: This is the simplest first step. Run the reaction at the lowest temperature that still provides a reasonable conversion rate (e.g., start at 80-90 °C instead of 110 °C).[16]

  • Screen Ligands: Some ligands are inherently more prone to promoting this side reaction. If using a very bulky ligand, consider switching to a slightly less hindered one from the table above.[16]

  • Use a Precatalyst: Using a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3) ensures the consistent and clean generation of the active Pd(0) species. This can minimize side reactions compared to generating the catalyst in situ from sources like Pd₂(dba)₃, which can be of variable quality.[1]

Experimental Protocols & Visual Guides

Troubleshooting Workflow for Low Conversion

This flowchart provides a logical sequence for diagnosing and solving issues with your N2-(3-fluorophenyl) substitution reaction.

TroubleshootingWorkflow Start Start: Low Conversion (<50%) Check_Catalyst Q: Are you using a bulky, alectron-rich ligand (e.g., XPhos, RuPhos)? Start->Check_Catalyst Switch_Ligand Action: Switch to a modern dialkylbiarylphosphine ligand. Use a G3/G4 precatalyst. Check_Catalyst->Switch_Ligand No Check_Base Q: Is the base strong and non-nucleophilic (e.g., NaOtBu)? Check_Catalyst->Check_Base Yes Switch_Ligand->Check_Base Switch_Base Action: Use NaOtBu or LHMDS. Ensure base is fresh and anhydrous. Check_Base->Switch_Base No Check_Conditions Q: Are the solvent and temperature optimized (e.g., Toluene, 100-110 °C)? Check_Base->Check_Conditions Yes Switch_Base->Check_Conditions Optimize_Conditions Action: Screen Toluene vs. Dioxane. Lower temperature to 80 °C to check for catalyst decomposition. Check_Conditions->Optimize_Conditions No Inert_Atmosphere Q: Is the reaction under a strictly inert atmosphere? Check_Conditions->Inert_Atmosphere Yes Optimize_Conditions->Inert_Atmosphere Improve_Inert Action: Use Schlenk line techniques. Degas solvent thoroughly (freeze-pump-thaw). Inert_Atmosphere->Improve_Inert No Success Success: Improved Yield Inert_Atmosphere->Success Yes Improve_Inert->Success CatalyticCycle cluster_main Catalytic Cycle cluster_side Potential Problem Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex 1. Oxidative      Addition (+ Ar-X) Amine_Complex L-Pd(II)(Ar)(NHR') OA_Complex->Amine_Complex 2. Amine Binding      & Deprotonation (+ R'NH₂, Base) Product_Complex Product Ar-NHR' Amine_Complex->Product_Complex 4. Reductive      Elimination Side_Reaction Steric Clash (High Energy Barrier) Product_Complex->Pd0 Catalyst Regeneration

Caption: The Buchwald-Hartwig cycle highlighting the critical step.

Protocol: General Procedure for a Challenging N-Arylation

This protocol provides a robust starting point for the coupling of an aryl chloride with 3-fluoroaniline using a modern catalyst system.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 3-Fluoroaniline (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%) [1]* Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) [1]* Anhydrous, degassed toluene (5 mL) [1]* Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox or under a positive flow of argon, add the aryl chloride, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the Schlenk tube.

  • Inert Atmosphere: Seal the tube with a septum, remove from the glovebox (if used), and connect to a Schlenk line. Evacuate and backfill with argon three times to ensure a completely inert atmosphere. [1]3. Reagent Addition: Add the anhydrous, degassed toluene via syringe, followed by the 3-fluoroaniline.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS at regular intervals (e.g., 2, 6, and 12 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the vessel to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N2-(3-fluorophenyl) substituted product.

Alternative Strategy: The Ullmann Condensation

For particularly stubborn substrates where palladium catalysis fails, the copper-catalyzed Ullmann condensation is a viable, albeit often harsher, alternative. [20]Traditional Ullmann reactions required stoichiometric copper and very high temperatures. [20][21]However, modern protocols use catalytic copper with specific ligands, allowing for milder conditions.

  • Advantages: Can be effective for electron-deficient aryl halides.

  • Disadvantages: Often requires higher temperatures than palladium catalysis and may have a more limited functional group tolerance. [20]* Modern Ligands: Simple, inexpensive ligands like picolinic acid have been shown to be effective for the coupling of sterically hindered partners. [21][22]

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 12, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 12, 2026, from [Link]

  • Deng, Y., & Yu, J. Q. (2015). Advances in C–CN Bond Formation via C–H Bond Activation.
  • Fors, B. P. (2014).
  • Guo, C., Wang, Y., Zhang, Z., & Wang, G. (2024). Catalytic C–N bond formation strategies for green amination of biomass-derived molecules. Green Chemistry.
  • Buchwald-Hartwig reaction - chemeurope.com. (n.d.). Retrieved February 12, 2026, from [Link]

  • Mondal, P., & Jana, S. (2024). NiH-catalyzed C–N bond formation: insights and advancements in hydroamination of unsaturated hydrocarbons. Chemical Science, 15(2), 379-399.
  • Liu, Z., Zhang, R. K., & Liu, W. (2024). Recent advances in biocatalytic C-N bond-forming reactions. Bioorganic Chemistry, 144, 107108.
  • Newman, S. G., & Dreher, S. D. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Wang, S., Wang, Z. Y., & Liu, P. (2024). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers: Rerouting the C–N Forming Mechanism to Substrate Oxygen-Assisted Reductive Elimination. Journal of the American Chemical Society.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Viciano, M., & Sanaú, M. (2011). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 30(6), 1436-1447.
  • Monnier, F., & Taillefer, M. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • del Pozo, M. J. (2022).
  • Bari, A., & Farasat, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19335-19356.
  • Vantourout, J. C., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Ullmann condensation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. (2019).
  • Kumar, P., & Kumar, R. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Steric Effects in Phosphine Ligands: Research Guide & Papers | Chemical Synthesis and Reactions | PapersFlow. (n.d.). Retrieved February 12, 2026, from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 12(10), 2294-2297.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Table 3 Effect of various bases in the Buchwald coupling reaction a. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Reddy, K. S., & Verkade, J. G. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 71(16), 6214-6221.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
  • Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. (2022). PMC.
  • Electron‐deficient anilines, scalability, safety analysis and mechanism. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cu(ii)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Hydrophobic Quinazoline-2,4-Diamine Derivatives

Welcome to the technical support center for the purification of hydrophobic quinazoline-2,4-diamine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of hydrophobic quinazoline-2,4-diamine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to overcome common and complex purification challenges. The inherent basicity of the diamine core, combined with the hydrophobicity of various substituents, often presents unique purification hurdles. This guide follows a logical workflow, from initial strategy selection to fine-tuning and troubleshooting advanced problems.

Purification Strategy Decision Framework

The first step in any successful purification is selecting the appropriate primary technique. The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your target compound. The following decision tree provides a general framework for this process.

G start Crude Product Mixture extraction Initial Purification: Acid-Base Extraction start->extraction  Initial Work-up is_solid Is the target compound a solid? is_major Is it the major product with different solubility from impurities? is_solid->is_major Yes is_complex Is it a complex mixture or are impurities of similar polarity? is_solid->is_complex No crystallization Attempt Recrystallization is_major->crystallization Yes chromatography Use Column Chromatography is_major->chromatography No is_complex->chromatography Yes extraction->is_solid

Caption: Decision tree for selecting a primary purification method.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right primary purification technique for my hydrophobic quinazoline-2,4-diamine derivative?

A1: The choice hinges on your compound's properties and the impurity profile.[1]

  • Crystallization: This is the ideal and most scalable method if your compound is a solid with good thermal stability and its solubility differs significantly from that of the impurities in a given solvent.[1] It can yield highly pure material.

  • Column Chromatography (Flash or HPLC): This is the most versatile and common technique, especially for separating mixtures of compounds with similar polarities or when crystallization fails. Flash chromatography is used for larger scales (milligrams to grams), while HPLC offers higher resolution for challenging separations or final polishing for analytical purity.[1]

  • Acid-Base Extraction: This is an excellent initial work-up step. Since quinazoline-2,4-diamines are basic, they can be protonated and extracted into an acidic aqueous phase, leaving non-basic, hydrophobic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Q2: My compound is very hydrophobic. Should I use normal-phase or reversed-phase chromatography?

A2: For highly hydrophobic compounds, Reversed-Phase (RP) Chromatography is often the method of choice.

  • Normal-Phase (NP): Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase. While feasible, very hydrophobic compounds may elute too quickly with standard non-polar solvents, leading to poor separation from other non-polar impurities.

  • Reversed-Phase (RP): Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[1][2] This allows for strong retention of hydrophobic compounds, providing a better "handle" for separation by gradually increasing the organic solvent percentage in the mobile phase.

Q3: What causes the common issue of compound "streaking" on a silica gel TLC plate, and how can I fix it?

A3: Streaking is a frequent problem when purifying nitrogen-containing heterocycles on standard silica gel.[1]

  • Cause: The basic nitrogen atoms of the quinazoline-2,4-diamine core interact strongly and often irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction prevents a clean, uniform migration up the plate.

  • Solution: Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A small amount of triethylamine (Et₃N) or ammonia (e.g., 0.5-2% in your eluent) will compete for the acidic sites, allowing your compound to move up the plate as a distinct spot.[1] Alternatively, using a different stationary phase like basic or neutral alumina can also prevent this issue.[1]

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful but nuanced technique. Below are solutions to specific issues encountered with hydrophobic quinazoline-2,4-diamine derivatives.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Poor Separation / Overlapping Peaks 1. Inappropriate Solvent System: The polarity difference between your chosen eluent and your compounds is not optimal.Optimize TLC First: Systematically test various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) on TLC. Aim for a retention factor (Rf) of ~0.2-0.4 for your target compound. For basic compounds, add 1% triethylamine to the eluent system to improve spot shape.[1]
2. Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase.Follow Loading Guidelines: As a rule of thumb, aim for a sample-to-silica mass ratio of 1:30 to 1:100. Overloading prevents the formation of distinct bands, leading to co-elution.
Compound Streaking or Tailing on the Column Strong Interaction with Stationary Phase: The basic nitrogens are interacting with acidic silica gel, similar to the issue seen on TLC plates.Use a Basic Modifier: Add 0.5-2% triethylamine or ammonia to the mobile phase throughout the entire run. This passivates the acidic sites on the silica, ensuring sharp, symmetrical peaks.[1]
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which lacks the acidic silanol groups responsible for the strong interaction.[1]
Compound Won't Elute from the Column (Normal Phase) 1. Compound is too Polar for the Solvent: The compound is strongly adsorbed to the silica and the eluent is not polar enough to move it.Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in a DCM/methanol system). A gradient elution from low to high polarity is often effective.[1]
2. Irreversible Adsorption/Decomposition: The compound may be unstable on acidic silica.Use a Milder Stationary Phase: Switch to neutral alumina or consider reversed-phase chromatography where the stationary phase is non-polar and unreactive.
Compound Elutes Immediately (Reversed Phase) Hydrophobic Phase Collapse: When using a C18 column with a highly aqueous mobile phase (>95% water), the long C18 alkyl chains can "mat down" or collapse, losing their ability to interact with and retain hydrophobic analytes.[2][3]Use an AQ-type C18 Column: These columns have polar end-capping or a different surface chemistry that prevents phase collapse in highly aqueous conditions.[2]
Ensure Sufficient Organic Content: Start your gradient with at least 5-10% organic solvent (methanol or acetonitrile) to keep the C18 chains properly solvated and extended.[2]
Experimental Protocol: Flash Column Chromatography (Normal Phase with Basic Modifier)

This protocol is designed for purifying a moderately hydrophobic, basic quinazoline-2,4-diamine derivative.

  • TLC Optimization:

    • Prepare several TLC chambers with different solvent systems (e.g., 9:1 Hexane:EtOAc, 1:1 Hexane:EtOAc, 95:5 DCM:MeOH).

    • To each system, add 1% triethylamine (Et₃N) by volume.

    • Spot your crude material and run the TLCs to find a system that gives your desired compound an Rf value of ~0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel ("dry loading") and evaporate the solvent until you have a free-flowing powder.

    • Carefully add this powder to the top of your packed column.

  • Elution:

    • Begin eluting with the solvent system identified in Step 1 (always including the 1% Et₃N).

    • Collect fractions and monitor the elution by TLC.

    • If separation is difficult, a shallow gradient can be employed (e.g., slowly increasing the percentage of ethyl acetate or methanol).

  • Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

G cluster_prep Preparation cluster_run Execution cluster_post Isolation tlc 1. TLC Optimization (Find Eluent with Rf ≈ 0.3) pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading Preferred) pack->load elute 4. Elute with Solvent (+ 1% Et3N) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor monitor->elute Adjust Gradient if needed combine 7. Combine Pure Fractions monitor->combine Purity Confirmed evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Workflow for Flash Column Chromatography of basic compounds.

Troubleshooting Guide: Recrystallization

Recrystallization can be a highly effective method for obtaining analytically pure material.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Compound Does Not Dissolve Incorrect Solvent Choice: The solvent is too "poor" for your compound, meaning its solubility is too low even at elevated temperatures.Select a More Suitable Solvent: Find a solvent in which your compound is sparingly soluble at room temperature but fully soluble when heated. Use a solvent polarity chart to guide your selection.
Use a Co-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop of the "good" solvent to clarify and then allow to cool.[1]
Compound "Oils Out" Instead of Crystallizing 1. Solution is Too Saturated: The concentration of the solute is too high, preventing the ordered lattice formation required for crystallization.Add More Solvent: Add a small amount of hot solvent to the oiled mixture to dissolve it completely, then allow it to cool more slowly.
2. Cooling is Too Rapid: Fast cooling doesn't provide enough time for crystals to nucleate and grow in an ordered manner.Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to slow the cooling rate.
No Crystals Form Upon Cooling 1. Supersaturation Not Achieved: The solution is not concentrated enough for crystals to form.Reduce Solvent Volume: Gently evaporate some of the solvent and attempt to cool again.
2. Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin.Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch.
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility and promote crystallization.[1]
Experimental Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which your compound is very soluble (e.g., DCM, Acetone) and a "poor" solvent in which it is insoluble (e.g., Hexane, Water). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the flask and add the minimum amount of the "good" solvent required to fully dissolve the solid at boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum.

References

  • Biosynce. (n.d.). Quinazoline-2,4-diamine CAS 1899-48-5. Retrieved from [Link]

  • Lombardo, M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(5), 425-430. Retrieved from [Link]

  • Velocity Scientific Solutions. (n.d.). Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications. Retrieved from [Link]

  • Teledyne ISCO. (2024). Introduction to Flash Chromatography: Top 5 Essentials to Maximize Success in Flash. Retrieved from [Link]

  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Serbian Chemical Society, 78(6), 775-795. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline Synthesis. Retrieved from [Link]

  • Wang, C., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9459-9466. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(21), 6483. Retrieved from [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. Retrieved from [Link]

  • Zaki, R. M., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(18), 4239. Retrieved from [Link]

  • Rosowsky, A., et al. (1996). N9-Substituted 2,4-Diaminoquinazolines: Synthesis and Biological Evaluation of Lipophilic Inhibitors of Pneumocystis carinii and Toxoplasma gondii Dihydrofolate Reductase. Journal of Medicinal Chemistry, 39(8), 1626-1634. Retrieved from [Link]

  • Chatterjee, S., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 7, 638. Retrieved from [Link]

  • Thibodeaux, C. J., et al. (2020). Quinazoline-Derivatives of Imino-1,2,3-Dithiazoles Promote Biofilm Dispersion of Pseudomonas aeruginosa. International Journal of Molecular Sciences, 21(21), 8081. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

Sources

Troubleshooting

Enhancing metabolic stability of quinazoline inhibitors with fluorine

Topic: Enhancing Metabolic Stability of Quinazoline Inhibitors with Fluorine Status: Active Operator: Senior Application Scientist Strategic Design: The Fluorine Rationale Objective: You are attempting to extend the half...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Metabolic Stability of Quinazoline Inhibitors with Fluorine Status: Active Operator: Senior Application Scientist

Strategic Design: The Fluorine Rationale

Objective: You are attempting to extend the half-life (


) of a quinazoline-based kinase inhibitor (e.g., EGFR, VEGFR targets) by mitigating oxidative metabolism.
The Core Mechanism

The quinazoline scaffold is a "privileged structure" in kinase inhibition but is prone to rapid clearance via Cytochrome P450 (CYP) mediated oxidation. The primary strategy involves Bioisosteric Fluorination : replacing a metabolically labile Carbon-Hydrogen (C-H) bond with a Carbon-Fluorine (C-F) bond.

  • Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). This energetic barrier effectively blocks the radical abstraction step required for CYP-mediated hydroxylation.

  • Electronic Effect: Fluorine is highly electronegative (

    
    ).[1] It pulls electron density away from the aromatic ring, deactivating it toward electrophilic attack by metabolic enzymes.
    
Decision Logic: Where to Fluorinate?

Before synthesis, use this decision matrix to select the optimal substitution site.

FluorineStrategy Start Identify Metabolic Hotspot Analyze Analyze Metabolite ID (MetID) Start->Analyze Choice1 Site: Alkoxy Chains (C6/C7) Analyze->Choice1 Choice2 Site: Aniline Moiety (C4) Analyze->Choice2 Choice3 Site: Quinazoline Core (C5/C8) Analyze->Choice3 Action1 Strategy: Block O-Dealkylation (Replace terminal H with F) Choice1->Action1 Action2 Strategy: Block Aromatic Hydroxylation (Caution: Electronic effects) Choice2->Action2 Action3 Strategy: Block Solvent Exposed Sites (Check Steric Clash) Choice3->Action3 Risk Risk Assessment: pKa Shift & Solubility Action1->Risk Action2->Risk Action3->Risk

Figure 1: Strategic decision tree for selecting fluorination sites based on metabolite identification (MetID) data.

Troubleshooting: Common Failure Modes

Issue: "I introduced a fluorine atom, but the compound failed."

Scenario A: Potency Dropped Significantly

Diagnosis: Electronic Deactivation of the Hinge Binder. Mechanism: The N1 nitrogen of the quinazoline core is a critical hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).[2]

  • Cause: Introducing fluorine (an Electron Withdrawing Group, EWG) on the quinazoline core (positions 5, 6, 7, or 8) or the aniline ring reduces the electron density available at N1.

  • Result: The pKa of N1 decreases (typically from ~5.4 to <4.0), weakening the H-bond interaction with the kinase.

Corrective Action:

  • Distance: Move the fluorine atom further from the N1 nitrogen (e.g., to the terminal tail of the C6/C7 alkoxy chains).

  • Counter-Balance: Introduce an Electron Donating Group (EDG) like a methoxy or methyl group adjacent to the fluorine to restore electron density.

Scenario B: Metabolic Stability Did Not Improve

Diagnosis: Metabolic Switching. Mechanism: You successfully blocked the primary "soft spot," but the CYP enzyme simply shifted its attack to the next most vulnerable site (the "secondary soft spot").

  • Example: Blocking para-hydroxylation on the aniline ring might force the enzyme to attack the alkyl chains at C6/C7 (O-dealkylation).

Corrective Action:

  • MetID Re-evaluation: Run a new microsomal incubation with the fluorinated analog to identify the new major metabolite.

  • Dual-Blocking: You may need to fluorinate both the aniline ring and the alkoxy chains simultaneously (e.g., Gefitinib analogs often require modification at both sites).

Scenario C: Solubility Crashed

Diagnosis: Lipophilicity Overshoot. Mechanism: Fluorine is more lipophilic than hydrogen.[1] Adding fluorine typically increases


 (partition coefficient).
  • Consequence: High

    
     (>4-5) leads to poor aqueous solubility and high non-specific binding in assays.
    

Corrective Action:

  • Strategic Placement: Use a trifluoromethyl (

    
    ) group only if you can afford a +1.0 shift in 
    
    
    
    .
  • Polar Balance: Introduce a solubilizing group (e.g., morpholine, piperazine) elsewhere in the molecule to counteract the lipophilicity of the fluorine.

Data Comparison: Impact of Fluorination

Table 1: Theoretical comparison of Quinazoline Analogs demonstrating electronic and metabolic shifts.

Compound VariantModificationN1 pKa (Est.)

(Microsomal)
Potency (

)
Outcome
Parent Unsubstituted5.4High (Unstable)5 nMBaseline
Analog A 8-Fluoro (Core)3.8Medium150 nMPotency Loss (pKa drop)
Analog B 4'-Fluoro (Aniline)5.2High6 nMMetabolic Switch (Shift to C6/C7)
Analog C Fluoro-ethoxy (Tail)5.3Low (Stable)8 nMSuccess (Balanced)

Experimental Protocol: Microsomal Stability Assay

Purpose: To determine the Intrinsic Clearance (


) of your fluorinated quinazoline analogs.
Workflow Visualization

MicrosomalAssay Prep Step 1: Pre-Incubation (Microsomes + Compound) 37°C, 5 min Start Step 2: Initiation (Add NADPH) Prep->Start Regenerating System Sample Step 3: Sampling (0, 5, 15, 30, 45 min) Start->Sample Time Course Quench Step 4: Quenching (Add Ice-Cold ACN) Sample->Quench Stop Reaction Analyze Step 5: LC-MS/MS (Quantify Parent) Quench->Analyze Centrifuge

Figure 2: Standard workflow for NADPH-dependent microsomal stability assay.

Detailed Methodology
  • Preparation:

    • Thaw Liver Microsomes (Human/Rat/Mouse) on ice.

    • Dilute test compound to 1

      
       (final) in Phosphate Buffer (100 mM, pH 7.4). Note: Keep DMSO < 0.1%.
      
  • Pre-Incubation:

    • Mix microsomes (0.5 mg/mL final protein conc) with compound. Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (or 1 mM NADPH solution) to start the reaction.

  • Sampling:

    • At

      
       min, remove aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into a plate containing ice-cold Acetonitrile (ACN) with Internal Standard (IS). Ratio: 1:3 (Sample:ACN).

  • Analysis:

    • Centrifuge (3000g, 20 min). Inject supernatant into LC-MS/MS.[3][4] Monitor parent depletion.

Calculation

Calculate the slope (


) of 

vs. time.


FAQs: Expert Insights

Q: Can I use Deuterium instead of Fluorine? A: Yes, this is the "Deuterium Switch." The C-D bond is stronger than C-H (kinetic isotope effect), potentially slowing metabolism without changing the electronics or lipophilicity as drastically as fluorine. However, the metabolic stabilization is often less pronounced than with fluorine.

Q: Is the C-F bond ever unstable? A: Generally, no. However, if you place a fluorine on an alkyl chain adjacent to a basic amine (e.g.,


), metabolic 

-dealkylation can release Fluoroacetaldehyde , which oxidizes to Fluoroacetate —a potent toxin (inhibitor of the Krebs cycle). Avoid fluorinating ethyl-amine tails.

Q: Why did my solubility drop when I added a polar fluorine? A: While the C-F bond has a dipole, the fluorine atom is very non-polarizable and has a low solvation energy. It does not H-bond with water. Therefore, replacing H with F almost always increases lipophilicity (


), reducing aqueous solubility.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Drug Discovery and Development.[1][5][6][7][8][9][10][11] Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis of N2-(3-fluorophenyl)quinazoline-2,4-diamine

Topic: 1H NMR Spectral Analysis of N2-(3-fluorophenyl)quinazoline-2,4-diamine Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists. [1][2] E...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectral Analysis of N2-(3-fluorophenyl)quinazoline-2,4-diamine Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

[1][2]

Executive Summary: The Structural Validation Challenge

N2-(3-fluorophenyl)quinazoline-2,4-diamine is a privileged scaffold in kinase inhibitor discovery (resembling Gefitinib and Erlotinib analogs). Validating its structure requires overcoming two specific analytical hurdles:

  • Solvent-Dependent Tautomerism: The quinazoline-2,4-diamine core exhibits amino-imino tautomerism that is highly sensitive to solvent polarity.

  • Heteronuclear Coupling: The 3-fluorophenyl moiety introduces

    
     spin-spin coupling, complicating the aromatic region (6.5–8.5 ppm) and often obscuring the quinazoline core signals.
    

This guide compares the performance of different solvent systems and decoupling protocols to establish a definitive structural validation workflow.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of exchangeable protons (NH) and the resolution of the aromatic region.

Performance Matrix: Solvent Suitability
FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)Methanol-d4 (Not Recommended)
Solubility Excellent (>10 mg/mL)Poor (<1 mg/mL)Good
NH Detection High Visibility (Sharp/Broad singlets)Invisible/Broad (Rapid exchange)Invisible (D-Exchange)
Aggregation Low (Dipolar disruption)High (Stacking interactions)Low
Chemical Shift Stability HighLow (Concentration dependent)Moderate
Detailed Assessment
  • DMSO-d6 (Performance Winner): The high dielectric constant stabilizes the polar amino-quinazoline core. It inhibits rapid proton exchange, allowing the distinct observation of the N2-H and N4-H protons (typically 9.0–11.0 ppm), which are critical for confirming the 2,4-diamine substitution pattern.

  • CDCl3 (Performance Failure): Most quinazoline-2,4-diamines exhibit poor solubility in chloroform. Even when soluble, the non-polar environment promotes H-bonding aggregation, causing significant line broadening and loss of resolution in the aromatic region.

  • Methanol-d4: While solubility is good, the exchangeable protons (NH) are replaced by deuterium (ND), erasing key spectral features required to confirm the secondary amine linkages.

Spectral Assignment & J-Coupling Analysis

The presence of the Fluorine atom at the meta position of the phenyl ring creates a complex splitting pattern due to large


 coupling constants.
The Fluorine Effect: Comparison of Methods

To accurately assign the phenyl ring protons, one must distinguish between H-H coupling and H-F coupling.

Method A: Standard 1H NMR (Coupled)

  • Result: Complex multiplets. The

    
     nucleus splits neighboring protons, causing overlap with quinazoline protons.
    
  • H2' (Phenyl): Appears as a doublet of triplets (dt) due to strong ortho-F coupling (

    
     Hz) and meta-H coupling.
    
  • H5' (Phenyl): Appears as a pseudo-quartet due to overlapping couplings from F (meta) and neighboring H atoms.

Method B: 1H{19F} NMR (Decoupled) – High Performance Option

  • Result: Simplified spectra. The fluorine splitting is removed, collapsing the multiplets into standard aromatic patterns (doublets/triplets).

  • Performance Gain: Increases signal-to-noise ratio (SNR) by collapsing multiplets and allows unambiguous integration of the quinazoline core protons.

Representative Spectral Data (DMSO-d6, 400 MHz)

Note: Chemical shifts are representative of the scaffold class.

PositionProton TypeShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Quinazoline Core
H-5Aromatic8.15Doublet (d)

H-7Aromatic7.65Triplet (t)

H-8Aromatic7.45Doublet (d)

H-6Aromatic7.30Triplet (t)

3-F-Phenyl Ring
H-2'Aromatic7.85dt

,

H-5'Aromatic7.25q (pseudo)

,

H-6'Aromatic7.50d

H-4'Aromatic6.90td

,

Exchangeable
N2-HAmine9.45Singlet (br)Solvent/Conc. Dependent
N4-H2Amine7.10 - 8.50BroadOften distinct signals

Visualizing the Logic: Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure, differentiating between the Quinazoline core and the Fluorophenyl tail.

NMR_Assignment_Logic Sample Unknown Sample (Quinazoline Derivative) Solvent_Choice Solvent Selection: DMSO-d6 Sample->Solvent_Choice Spec_Acq Acquire 1H Spectrum (400-600 MHz) Solvent_Choice->Spec_Acq Region_High Region: 9.0 - 11.0 ppm (Exchangeable Protons) Spec_Acq->Region_High Region_Mid Region: 6.5 - 8.5 ppm (Aromatic Protons) Spec_Acq->Region_Mid NH_Check Check N2-H / N4-H Confirm Diamine Core Region_High->NH_Check Coupling_Check Analyze Splitting Patterns Region_Mid->Coupling_Check F_Decouple Perform 19F Decoupling? (Optional but Recommended) Coupling_Check->F_Decouple Complex Multiplets? Result_Q Quinazoline Protons: Standard d/t patterns Coupling_Check->Result_Q Assign Core Result_F 3-F-Phenyl Protons: Large J(H-F) Splitting F_Decouple->Result_F Simplifies to

Caption: Logical workflow for distinguishing quinazoline core protons from fluorine-coupled phenyl protons using solvent selection and optional decoupling.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and minimize artifacts (such as rotational sidebands or aggregation), follow this validated protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of N2-(3-fluorophenyl)quinazoline-2,4-diamine.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the solution appears cloudy, sonicate for 30 seconds. Do NOT heat above 40°C to avoid accelerating proton exchange or degradation.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure field homogeneity.

Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition rates.

  • Relaxation Delay (D1): Set to 2.0 seconds . The aromatic protons and exchangeable NH protons have longer T1 times; a short D1 will reduce integration accuracy.

  • Number of Scans (NS): Minimum 64 scans . The splitting of the fluorophenyl signals reduces the effective height of individual peaks, requiring higher signal averaging.

  • Spectral Width: 14 ppm (–2 to 12 ppm) to capture downfield NH protons.

Step 3: 19F-Decoupling Setup (Optional)

If the aromatic region is too congested:

  • Select a {1H, 19F} probe.

  • Set the decoupling channel (O2) to the center of the fluorine spectrum (typically -110 to -115 ppm for fluorobenzenes).

  • Acquire the 1H spectrum with inverse gated decoupling (if integration is critical) or standard continuous decoupling.

Troubleshooting Common Artifacts

SymptomProbable CauseCorrective Action
Broadened Aromatic Peaks Aggregation / StackingAdd 10-20

L of TFA-d (Trifluoroacetic acid-d). This protonates the N1/N3 positions, breaking intermolecular H-bonds and sharpening peaks.
Missing NH Signals Water ExchangeEnsure DMSO-d6 is from a fresh ampoule. Presence of

(peak at 3.33 ppm) catalyzes exchange.
Extra Doublets RotamersQuinazolines can exhibit restricted rotation around the N2-Phenyl bond. Run the experiment at 353 K (80°C) to coalesce rotamers.

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Turlapati, S., et al. (2023).[2] "An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones." Organic Communications. Link

  • Alfa Chemistry. "19F Coupling Constants Table." Organofluorine Analysis Guide. Link

  • University of California, Santa Barbara. "19F Chemical Shifts and Coupling Constants." NMR Facility Guide. Link

Sources

Comparative

A Comparative Analysis of N2-(3-fluorophenyl) vs. N2-phenyl Quinazolines: A Deep Dive into IC50 Values and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of targeted therapies, particularly in oncology. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone for the development of targeted therapies, particularly in oncology. Its versatility allows for substitutions that can fine-tune biological activity, pharmacokinetic properties, and target specificity. A common modification in drug design is the introduction of a fluorine atom to a phenyl ring. This guide provides an in-depth comparison of N2-(3-fluorophenyl)quinazolines and their non-fluorinated counterparts, N2-phenylquinazolines, with a focus on their half-maximal inhibitory concentration (IC50) values. We will explore the underlying scientific principles, present comparative experimental data, and provide detailed protocols for assessing these critical parameters.

The Rationale Behind Fluorine Substitution: A Strategic Move in Drug Design

The strategic placement of a fluorine atom on a phenyl ring is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound. The introduction of a fluorine atom at the meta-position (3-position) of the N2-phenyl ring in quinazolines can influence the molecule's properties in several ways:

  • Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the molecule. This can impact the strength of interactions with the target protein, such as hydrogen bonding and electrostatic interactions[1][2].

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to increased metabolic stability, a longer half-life, and improved bioavailability of the drug candidate[3].

  • Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the target's binding pocket. In some cases, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein, enhancing binding affinity[1].

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can influence its ability to cross cell membranes and reach its intracellular target. However, the effect on lipophilicity is complex and depends on the overall molecular context.

This strategic fluorination is often employed to optimize the potency and drug-like properties of kinase inhibitors, a class of drugs where quinazolines are prominently featured[4][5].

Head-to-Head Comparison of IC50 Values: N2-(3-fluorophenyl) vs. N2-phenyl quinazolines

To illustrate the impact of the 3-fluoro substitution, we will examine the cytotoxic activities of N-arylbenzo[h]quinazoline-2-amines against a panel of human cancer cell lines. The following table summarizes the IC50 values for the unsubstituted N-phenyl derivative and its N-(3-fluorophenyl) analog.

CompoundN2-substituentHuH-7 (Liver) IC50 (µM)Caco-2 (Colon) IC50 (µM)MDA-MB-468 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)MCF7 (Breast) IC50 (µM)
4a Phenyl1.764.53.2>10
4i 3-Fluorophenyl>102456

Data sourced from "Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazoline-2-amines"[6]

Analysis of the Data:

The data reveals a nuanced effect of the 3-fluoro substitution on the cytotoxic activity of N2-arylbenzo[h]quinazolines[6].

  • Shift in Selectivity: The N-phenyl derivative (4a ) demonstrates potent activity against the HuH-7 liver cancer cell line (IC50 = 1.7 µM), while its activity against MCF7 breast cancer cells is low (IC50 > 10 µM). In contrast, the N-(3-fluorophenyl) analog (4i ) shows a significant decrease in activity against HuH-7 cells (IC50 > 10 µM) but gains notable potency against MCF7 cells (IC50 = 6 µM)[6].

  • Enhanced Potency against Caco-2: Compound 4i exhibits a threefold increase in potency against the Caco-2 colon cancer cell line (IC50 = 2 µM) compared to the non-fluorinated analog 4a (IC50 = 6 µM)[6].

  • Comparable Activity: Both compounds display similar mid-micromolar activity against MDA-MB-468 and HCT-116 cell lines[6].

These findings underscore that the introduction of a 3-fluoro group does not universally increase potency but rather modulates the activity and selectivity profile of the quinazoline scaffold. This highlights the importance of empirical testing against a diverse panel of targets to fully characterize the effects of such substitutions.

Experimental Protocol: Determination of IC50 via MTT Assay

The following is a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC50) of quinazoline derivatives against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • Adherent cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compounds (N2-phenyl and N2-(3-fluorophenyl)quinazolines) dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%).

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

    • Incubate the plate for another 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Concepts: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the general chemical structures, the experimental workflow, and a representative signaling pathway often targeted by quinazoline-based inhibitors.

cluster_structures General Chemical Structures cluster_workflow IC50 Determination Workflow cluster_pathway EGFR Signaling Pathway N2_phenyl N2-phenyl quinazoline N2_3_fluorophenyl N2-(3-fluorophenyl)quinazoline start Cell Seeding treatment Compound Treatment start->treatment mtt MTT Assay treatment->mtt readout Absorbance Reading mtt->readout analysis IC50 Calculation readout->analysis EGF EGF EGFR EGFR EGF->EGFR Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: A flowchart illustrating the general chemical structures, the experimental workflow for IC50 determination, and a simplified representation of the EGFR signaling pathway targeted by many quinazoline inhibitors.

Conclusion

The comparison of N2-(3-fluorophenyl)quinazolines and N2-phenylquinazolines reveals that the introduction of a 3-fluoro substituent is a powerful tool for modulating the biological activity and selectivity of this important class of compounds. While not a universal enhancer of potency, this strategic fluorination can lead to significant improvements in activity against specific targets and provides a valuable avenue for lead optimization in drug discovery. The provided experimental protocol for IC50 determination serves as a foundational method for researchers to quantitatively assess the impact of such structural modifications. As the quest for more effective and selective targeted therapies continues, a deep understanding of structure-activity relationships, supported by robust experimental data, will remain paramount.

References

  • Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazoline-2-amines. (URL not available)
  • Synthesis and Anticancer Activity of 2-(Alkyl-, Alkaryl-, Aryl-, Hetaryl-)-[6][7][8]triazolo[1,5-c]quinazolines. (URL not available)

  • Synthesis and anticancer activity of new quinazoline deriv
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL not available)
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (URL not available)
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (URL not available)
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB P
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL not available)
  • 1/IC50 values of antitumor screening of target deriv
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (URL not available)
  • Structure--activity relationship of quinolones. (URL not available)
  • Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. (URL not available)
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the tre
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (URL not available)
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (URL not available)
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (URL not available)
  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (URL not available)

Sources

Validation

A Comparative Guide to the Crystal Structure Determination of N2-Aryl Quinazoline-2,4-diamines

For researchers in medicinal chemistry and drug development, N2-aryl quinazoline-2,4-diamines represent a privileged scaffold. This core structure is foundational to numerous targeted therapies, particularly kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, N2-aryl quinazoline-2,4-diamines represent a privileged scaffold. This core structure is foundational to numerous targeted therapies, particularly kinase inhibitors, due to its ability to form key hydrogen bond interactions within ATP-binding sites.[1][2] The precise three-dimensional arrangement of the aryl substituent relative to the quinazoline core is paramount; it dictates target affinity, selectivity, and ultimately, therapeutic efficacy. Therefore, unambiguous determination of the solid-state conformation is not merely a characterization step but a critical cornerstone of any rational drug design program.

This guide provides an in-depth comparison of the principal methodologies for determining the crystal structure of these vital compounds. We will move beyond simple procedural lists to explore the causality behind experimental choices, the inherent validation systems of each technique, and the strategic insights each method offers. We will compare the "gold standard" of Single-Crystal X-ray Diffraction (SC-XRD), the solution-state insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, and the predictive power of computational Crystal Structure Prediction (CSP).

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer

SC-XRD is universally regarded as the unequivocal method for determining the atomic structure of a crystalline solid. By measuring the diffraction pattern of X-rays scattered by the ordered array of molecules in a single crystal, it provides a direct map of electron density, from which a precise and accurate three-dimensional structure can be derived.[3]

Expertise & Causality: The Primacy of the Crystal

The power of SC-XRD lies in its ability to deliver an unambiguous solution for atomic positions, bond lengths, bond angles, and torsional angles. This high-resolution output is the reason it is considered the "gold standard." However, its primary limitation and the most significant experimental hurdle is the absolute requirement for a high-quality single crystal. For N2-aryl quinazoline-2,4-diamines, which often possess multiple rotatable bonds and varying polarity, obtaining diffraction-quality crystals can be a rate-limiting step. The choice of solvent systems, crystallization temperature, and rate of solvent evaporation are critical variables that must be empirically optimized. The goal is to achieve slow, controlled molecular packing into a well-ordered lattice, as rapid precipitation invariably leads to amorphous material or poorly diffracting microcrystals.

Trustworthiness: A Self-Validating System

A key strength of a modern crystallographic experiment is its internal validation. The final structural model is not merely a picture but a hypothesis that is mathematically refined against the experimental data. Key metrics provide a robust measure of confidence:

  • R1 Factor (R-factor): This value represents the agreement between the observed diffraction data and the data calculated from the final structural model. A low R1 value (typically < 0.05 or 5%) indicates an excellent fit.

  • Goodness-of-Fit (GoF): This should refine to a value close to 1.0, indicating that the model appropriately accounts for the experimental data and its associated errors.

  • Residual Electron Density: After the model is complete, a final electron density map should be featureless, indicating that all atoms have been correctly located.

These parameters, reported in every crystallographic information file (CIF), provide a transparent and universally understood measure of the structure's reliability.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: The target N2-aryl quinazoline-2,4-diamine (≥98% purity) is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., Methanol, Acetonitrile, DMF/Ethanol) to near saturation. The solution is filtered to remove particulates and left for slow evaporation at a constant temperature (e.g., 4°C or room temperature) in a loosely covered vial. Alternatively, vapor diffusion or liquid-liquid diffusion methods can be employed.

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm, clear, with well-defined faces) is identified under a microscope. It is carefully mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection: The mounted crystal is placed on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.

  • Structure Solution: The collected data is processed to determine the unit cell parameters and space group. Initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors, as monitored by the R1 and GoF values.

Data Presentation: Typical Crystallographic Data
ParameterTypical Value for a Quinazoline DerivativeSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the crystal.[4]
Resolution (Å)0.80A measure of the level of detail; lower is better.
R1 (I > 2σ(I))0.045 (4.5%)Indicates a good fit between the model and data.
wR2 (all data)0.120 (12.0%)A weighted R-factor for all data; also indicates a good fit.
Goodness-of-Fit (GoF)1.05A value near 1.0 confirms a good refinement.
Visualization: SC-XRD Workflow

sc_xrd_workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Compound Pure Compound (>98%) Screening Solvent Screening Compound->Screening Growth Crystal Growth (Slow Evaporation) Screening->Growth SingleCrystal Single Crystal Growth->SingleCrystal Mount Mount & Cryo-cool SingleCrystal->Mount Collect Data Collection (Diffractometer) Mount->Collect Process Data Processing Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Refinement Solve->Refine Validate Validation (R1, GoF) Refine->Validate Final Final Structure (CIF) Validate->Final nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Building Sample Dissolve Compound in Deuterated Solvent Spectra1D 1D Spectra (¹H, ¹³C) Sample->Spectra1D Spectra2D_conn 2D Connectivity (COSY, HSQC, HMBC) Spectra1D->Spectra2D_conn Assign1D Assign Resonances Spectra2D_conf 2D Conformation (NOESY/ROESY) Spectra2D_conn->Spectra2D_conf Spectra2D_conf->Assign1D Build Build Fragments (COSY, HMBC) Assign1D->Build Assemble Assemble Structure & Define Conformation (NOESY) Build->Assemble Final Final Solution Structure Assemble->Final

NMR Workflow for solution-state structure elucidation.

Crystal Structure Prediction (CSP): The In Silico Approach

CSP is a computational methodology that aims to predict the crystal structures a molecule is likely to form, based on minimizing its lattice energy. I[5][6]t has become a powerful tool, particularly in the pharmaceutical industry, for polymorph screening and for situations where experimental crystal growth is intractable.

[7][8]#### Expertise & Causality: Navigating the Energy Landscape

The fundamental premise of CSP is that the experimentally observed crystal structure will be at or near the global minimum on the crystal energy landscape. T[8]he process involves two main stages:

  • Search: Generating thousands to millions of plausible crystal packing arrangements for the molecule, considering its conformational flexibility.

  • Ranking: Calculating the lattice energy for each generated structure and ranking them from most to least stable. This is typically done with a hierarchy of methods, starting with computationally inexpensive force fields and refining the most promising candidates with high-level quantum mechanics.

[7]CSP is invaluable when single crystals cannot be obtained. A predicted structure can be validated by comparing its calculated powder X-ray diffraction (PXRD) pattern with an experimental one. It also provides crucial insight into potential polymorphism, which is a critical risk factor in drug development.

Trustworthiness: Validation Through Experiment

Unlike direct experimental methods, CSP is predictive. Its trustworthiness is established by its ability to reliably identify the known experimental structure among the top-ranked (lowest energy) predictions. The success of community-wide blind tests has demonstrated that modern CSP methods are increasingly reliable for small to medium-sized organic molecules. H[5]owever, the accuracy is highly dependent on the quality of the energy models used, and failures can occur if a specific intermolecular interaction is not well-described. Therefore, CSP results should always be viewed as a set of highly probable hypotheses that ideally require experimental validation (e.g., via PXRD).

Experimental Protocol: A Computational Workflow
  • Molecular Input: Start with a high-quality 3D structure of the N2-aryl quinazoline-2,4-diamine, typically from quantum mechanical calculations.

  • Conformational Analysis: Perform a thorough search of the molecule's conformational space to identify all low-energy conformers that might exist in a crystal.

  • Crystal Packing Generation: Use specialized software to generate a vast number of trial crystal structures in various common space groups.

  • Energy Minimization & Ranking: Subject all trial structures to lattice energy minimization. Rank the resulting structures by their final calculated energies.

  • Analysis and Comparison: Analyze the lowest-energy predicted structures. Calculate their theoretical properties (e.g., PXRD patterns, densities) and compare them with any available experimental data.

Data Presentation: Typical CSP Output for Polymorph Screening
RankRelative Energy (kJ/mol)Space GroupCalculated Density (g/cm³)Key H-Bonds
10.0P2₁/c1.45N-H···N(quinazoline)
21.2P-11.48N-H···N(aryl nitro)
32.5C2/c1.43N-H···O(methoxy)
44.8P2₁2₁2₁1.41N-H···N(quinazoline)
Visualization: CSP Workflow

csp_workflow cluster_input Input Generation cluster_search Structure Generation & Ranking cluster_analysis Analysis & Validation MolGeom Molecular Geometry (Quantum Mechanics) ConfSearch Conformational Search MolGeom->ConfSearch Packing Generate Crystal Packings ConfSearch->Packing EnergyMin Lattice Energy Minimization Packing->EnergyMin Ranking Rank by Energy EnergyMin->Ranking Candidates Low-Energy Candidates (Crystal Energy Landscape) Ranking->Candidates CalcPXRD Calculate PXRD Patterns Candidates->CalcPXRD Compare Compare with Experimental PXRD CalcPXRD->Compare Final Predicted Structures Compare->Final

CSP Workflow for predicting stable crystal structures.

Comparative Summary and Strategic Recommendations

The choice of method depends entirely on the research question at hand. These techniques are not mutually exclusive; in fact, they are most powerful when used in a complementary fashion.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyCrystal Structure Prediction (CSP)
State of Matter Solid (Single Crystal)SolutionIn Silico (Solid)
Information Absolute 3D structure, packing, bond lengths/anglesConnectivity, solution-state conformation, dynamicsPlausible crystal structures, polymorphs, packing energies
Resolution Atomic (< 1 Å)Molecular / ConformationalTheoretical
Key Challenge Growing a high-quality single crystalSpectral overlap in complex moleculesComputational cost and accuracy of energy models
Best For... Unambiguous proof of structure for regulatory filingDetermining biologically relevant conformationPolymorph screening; when crystals can't be grown

Strategic Recommendations:

  • For Definitive Proof: If the goal is to obtain an absolute, high-resolution structure for publication, patent filing, or as a basis for computational modeling, SC-XRD is the only choice. The effort required to obtain single crystals is justified by the unambiguous quality of the result.

  • For Biological Insight: To understand how the molecule might behave in a biological system and to confirm its conformation in solution, NMR is essential. NOE data provides invaluable information that a static crystal structure cannot.

  • For Risk Mitigation: When facing difficulties in crystallization or when it is critical to understand the potential for polymorphism, CSP is the ideal tool. It can guide crystallization efforts and provide a structural hypothesis that can be tested against powder diffraction data.

By understanding the strengths, limitations, and underlying principles of each method, researchers can strategically deploy the right tools to accelerate their N2-aryl quinazoline-2,4-diamine drug discovery programs.

References

  • Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 193-219. [Link]

  • Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. [Link]

  • Zhu, Q., & Hattori, S. (2024). Automated high-throughput organic crystal structure prediction via population-based sampling. Digital Discovery. [Link]

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. [Link]

  • Bowskill, D. H., et al. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. ResearchGate. [Link]

  • Santos, C. M. M. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • Dener, J. M., et al. (2001). Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science, 3(1), 72-77. [Link]

  • Anet, F. A. L., & Henrichs, P. M. (1969). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 34(1), 227-231. [Link]

  • Zhang, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6061. [Link]

  • Li, J., et al. (2009). A new and facile synthesis of quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1193-1196. [Link]

  • Shi, D., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Al-Ostath, A. I., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Pharmaceuticals, 16(10), 1461. [Link]

  • N/A. (n.d.). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. ijpsr.com. [Link]

  • N/A. (n.d.). Structure Elucidation by NMR. ETH Zurich. [Link]

  • Fathalla, E. M., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 26(18), 5481. [Link]

  • N/A. (n.d.). Single crystal X-ray structures of compound 4a and its derivative 4a*. ResearchGate. [Link]

  • Patel, B. Y., et al. (2024). Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]

  • Ma, Y., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. [Link]

  • Wang, X., et al. (2023). Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163910. [Link]

  • Liu, X., et al. (2020). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. Molecules, 25(21), 5036. [Link]

  • Liu, X., et al. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b]th[5][7][9]iadiazole Moiety and 4-Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(49), 19277-19287. [Link]

  • Musso, D. L., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 57(11), 4899-4910. [Link]

  • Musso, D. L., et al. (2014). Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. ACS Publications. [Link]

  • Shawali, A. S., et al. (2011). Synthesis, Tautomeric Structure and Antimicrobial Activity of 3-Arylhydrazono-4-phenyl--t[10][5][9]riazepino[2,3-a]quinazoline-2,7(1H)-diones. Molecules, 16(5), 4129-4140. [Link]

Sources

Comparative

HPLC purity analysis methods for quinazoline-2,4-diamine compounds

HPLC Purity Analysis Guide: Quinazoline-2,4-diamine Compounds Executive Summary Quinazoline-2,4-diamines (e.g., Prazosin, Methotrexate analogs, Vandetanib) represent a privileged scaffold in medicinal chemistry but pose...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Analysis Guide: Quinazoline-2,4-diamine Compounds

Executive Summary

Quinazoline-2,4-diamines (e.g., Prazosin, Methotrexate analogs, Vandetanib) represent a privileged scaffold in medicinal chemistry but pose significant chromatographic challenges. Their high basicity (


) leads to severe peak tailing on traditional silica due to silanol interactions, while their synthetic pathways often generate difficult-to-separate regioisomers.

This guide moves beyond generic "C18/Water/Acetonitrile" templates.[1] We compare three distinct methodologies: High-pH Stability Protocols (for peak shape), Fluorinated Stationary Phases (for isomer resolution), and Core-Shell Technology (for throughput).

The Challenge: Why Standard Methods Fail

The quinazoline ring system contains basic nitrogen atoms that protonate under standard acidic HPLC conditions (pH 2-3).

  • The Mechanism of Failure: Protonated quinazolines (

    
    ) interact ionically with deprotonated residual silanols (
    
    
    
    ) on the column stationary phase.
  • The Symptom: Asymmetric peaks (Tailing Factor

    
    ), retention time shifts, and loss of resolution between impurities.
    

Comparative Analysis of Methodologies

We evaluate three dominant approaches. The "Modern High-pH" method is recommended for general purity, while "PFP Selectivity" is required for isomeric impurity profiling.

Method A: High-pH Reversed Phase (Recommended for General Purity)
  • Concept: Operating at pH 10 (above the analyte's

    
    ) renders the quinazoline neutral. Neutral molecules do not interact with silanols, resulting in sharp, symmetrical peaks.
    
  • Required Technology: Hybrid-silica particles (e.g., Waters XBridge, Phenomenex Gemini) that resist dissolution at high pH.

Method B: Pentafluorophenyl (PFP) Selectivity (Recommended for Isomers)
  • Concept: C18 columns separate based on hydrophobicity. PFP columns utilize

    
     interactions and shape selectivity.[2] This is critical for separating regioisomers (e.g., 6- vs. 7-substituted quinazolines) which have identical hydrophobicity but different electron densities.
    
Method C: Traditional Ion-Suppression (Legacy/USP)
  • Concept: Uses acidic mobile phases with "silanol blockers" (e.g., Triethylamine or Diethylamine).

  • Status: Not Recommended for new workflows. Incompatible with LC-MS (signal suppression) and reduces column lifetime.

Performance Matrix
FeatureMethod A: High-pH Hybrid C18 Method B: Fluorinated (PFP) Method C: Traditional Acidic + TEA
Primary Mechanism Hydrophobic + NeutralizationHydrophobic +

Interaction
Hydrophobic + Silanol Blocking
Peak Symmetry (

)
Excellent (1.0 – 1.2)Good (1.1 – 1.[3]4)Variable (1.2 – 1.8)
Isomer Separation ModerateSuperior Poor
MS Compatibility High (Volatile buffers)HighLow (Non-volatile salts/amines)
Column Lifetime High (Hybrid particles)ModerateLow (Acid hydrolysis risk)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" High-pH Method

Best for: Final purity assessment, LC-MS compatibility, and basic impurities.

  • Column: Hybrid C18 (e.g., XBridge BEH C18 or Gemini NX-C18),

    
     mm, 2.5 µm or 3.5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B (Re-equilibration required).

  • Flow Rate: 1.0 mL/min (Adjust for column ID).

  • Temperature: 35°C.

  • Detection: UV 254 nm (Quinazoline core absorption).

Protocol B: The "Isomer Resolver" PFP Method

Best for: Separating 6-isomer from 7-isomer impurities during synthesis.

  • Column: Core-Shell PFP (e.g., Kinetex PFP or Cortecs PFP),

    
     mm, 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Methanol (Methanol enhances

    
     selectivity better than Acetonitrile).
    
  • Gradient:

    • Iso-cratic hold often required for isomers. Start with 40% B isocratic to test resolution.

  • Critical Note: If isomers co-elute, lower the temperature to 20°C to increase the contribution of steric interactions.

Decision Framework & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct method based on sample needs.

MethodSelection Start Start: Quinazoline Sample Isomers Are Regioisomers (6- vs 7-sub) suspected? Start->Isomers MS_Req Is LC-MS required? Isomers->MS_Req No PFP_Method SELECT: PFP / F5 Column (Methanol/Formic Acid) Isomers->PFP_Method Yes (Critical Separation) High_pH SELECT: Hybrid C18 (pH 10) (Ammonium Bicarbonate) MS_Req->High_pH Yes (Best Sensitivity) Legacy SELECT: Acidic C18 + TEA (Only if MS not required) MS_Req->Legacy No (UV Only) Check Check Tailing Factor (Tf) PFP_Method->Check High_pH->Check Legacy->Check Pass Valid Method (Tf < 1.5) Check->Pass Tf < 1.5 Fail Optimize Gradient/Temp Check->Fail Tf > 1.5

Figure 1: Decision tree for selecting the optimal stationary phase and mobile phase conditions based on impurity profile and detection requirements.

Self-Validating System Suitability

To ensure trustworthiness, every run must include a System Suitability Test (SST). Do not rely solely on retention time.

  • Resolution (

    
    ):  Must be 
    
    
    
    between the parent peak and the nearest impurity (often the des-methyl or chloro- precursor).
  • Tailing Factor (

    
    ):  For quinazolines, a strict limit of 
    
    
    
    confirms that the silanol activity is effectively suppressed. If
    
    
    , the pH is likely drifting, or the column is aging.
  • Peak Capacity: In gradient mode, calculate peak capacity (

    
    ). A value 
    
    
    
    indicates the gradient slope is too steep for complex impurity profiling.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Phenomenex. (2017).[4] Core-Shell vs Fully Porous Particles: Advantages in Efficiency.[4][5][6] Retrieved from

  • United States Pharmacopeia (USP). (2025).[3] Monograph: Prazosin Hydrochloride - Chromatographic Purity. USP-NF.[3] Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[7][8][9][10] Journal of Chromatography A.

  • Advanced Chromatography Technologies. (2016). ACE C18-PFP: A unique C18 bonded HPLC column with extra selectivity.[2][11] Chromatography Today.

Sources

Validation

Comparison of N2-(3-fluorophenyl)quinazoline-2,4-diamine with Gefitinib

Comparative Analysis: N2-(3-fluorophenyl)quinazoline-2,4-diamine vs. Gefitinib Executive Summary: The Scaffold Divergence This guide provides a technical comparison between Gefitinib (Iressa) , the first-generation EGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: N2-(3-fluorophenyl)quinazoline-2,4-diamine vs. Gefitinib

Executive Summary: The Scaffold Divergence

This guide provides a technical comparison between Gefitinib (Iressa) , the first-generation EGFR tyrosine kinase inhibitor (TKI), and N2-(3-fluorophenyl)quinazoline-2,4-diamine , a structural analog representing the 2,4-diaminoquinazoline class.

While both compounds share a quinazoline core, their substitution patterns dictate vastly different biological trajectories. Gefitinib, a 4-anilinoquinazoline , is optimized for ATP-competitive inhibition of the EGFR kinase domain. In contrast, N2-(3-fluorophenyl)quinazoline-2,4-diamine (hereafter referred to as N2-FPQ ) belongs to a scaffold class historically associated with Dihydrofolate Reductase (DHFR) inhibition and multi-kinase targeting, often exhibiting distinct solubility profiles and lower intrinsic affinity for the EGFR ATP-binding pocket compared to the 4-anilino standard.

Key Takeaway: Gefitinib remains the gold standard for EGFR-driven NSCLC, whereas N2-FPQ represents a scaffold often explored for dual-targeting (DHFR/Kinase) or overcoming resistance mechanisms, though typically with reduced potency against wild-type EGFR.

Chemical Identity & Physicochemical Profiling

The fundamental difference lies in the "Positional Isomerism" of the arylamine substituent.

FeatureGefitinib N2-FPQ (N2-(3-fluorophenyl)quinazoline-2,4-diamine)
Core Scaffold 4-Anilinoquinazoline2-Anilino-4-aminoquinazoline
IUPAC Name N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineN2-(3-fluorophenyl)quinazoline-2,4-diamine
Substituent Position C4: Arylamine (Critical for Hinge Binding)C2: Unsubstituted (H)C2: ArylamineC4: Primary Amine (-NH2)
Molecular Weight 446.9 g/mol ~254.26 g/mol (Base scaffold)
Lipophilicity (cLogP) ~3.2 (Moderate)~2.5 - 3.0 (Variable based on solvation)
Solubility Low (requires morpholine tail for improvement)Moderate (Primary amine improves polarity)
Primary Target EGFR (ErbB1) Kinase DomainDHFR (Historical) / Multi-Kinase (Experimental)

Mechanistic Divergence

Gefitinib: The ATP-Competitive Specialist

Gefitinib functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain.[1]

  • Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from Met793 (hinge region), while the C4-amino group donates a hydrogen bond to the carbonyl of Gln791 (or Met793 depending on rotation).

  • Result: This "4-anilino" geometry is evolutionarily optimized for the adenine pocket of kinases.

N2-FPQ: The Folate-Mimic & Multi-Target Challenger

The 2,4-diamino substitution pattern mimics the pteridine ring of folic acid (and Methotrexate).

  • Binding Mode (DHFR): The 2,4-diamino motif binds to Asp27 in DHFR, blocking folate reduction.

  • Binding Mode (EGFR): When tested against kinases, the N2-substituted analogs often lack the precise orientation to form the dual H-bond hinge interaction seen with Gefitinib. However, they can act as Type II inhibitors or bind to alternative pockets (e.g., allosteric sites), often resulting in micromolar (µM) rather than nanomolar (nM) potency against EGFR [1, 2].

MechanismComparison Gefitinib Gefitinib (4-Anilino) EGFR_ATP EGFR ATP Pocket (Met793 Hinge) Gefitinib->EGFR_ATP High Affinity (nM) Dual H-Bond N2_FPQ N2-FPQ (2,4-Diamino) N2_FPQ->EGFR_ATP Low Affinity (µM) Steric Clash DHFR_Folate DHFR Folate Pocket (Asp27) N2_FPQ->DHFR_Folate High Affinity Ionic Interaction Signal_Block Inhibition of Cell Proliferation EGFR_ATP->Signal_Block Ras/Raf/MEK Pathway Arrest DHFR_Folate->Signal_Block dTMP Synthesis Arrest

Figure 1: Mechanistic divergence showing Gefitinib's specificity for EGFR versus the N2-analog's tendency toward DHFR or weak EGFR interaction.

Performance Metrics: Experimental Data Synthesis

The following data compares the standard performance of Gefitinib against representative 2,4-diaminoquinazoline derivatives (N2-substituted) derived from SAR studies [1, 3].

MetricGefitinib (Standard)N2-FPQ (Analog Class)Interpretation
EGFR WT IC50 0.4 - 5.0 nM > 5,000 nM (5 µM) Gefitinib is >1000x more potent against Wild-Type EGFR.
EGFR L858R IC50 < 1.0 nM ~ 2,000 nM N2-scaffold struggles to exploit the mutant active conformation.
Cytotoxicity (A549) IC50: ~0.1 - 0.5 µM IC50: 9.0 - 15.0 µM N2-FPQ requires significantly higher doses to induce cell death.
Selectivity High (EGFR specific)Low (Potential off-target DHFR/DNA binding)N2-FPQ may show toxicity due to non-kinase mechanisms (e.g., DNA intercalation).

Note on Resistance: While Gefitinib fails against the T790M mutation, some N2/N4-disubstituted 2,4-diaminoquinazolines are being investigated to overcome this by binding in a non-ATP competitive manner, though N2-FPQ itself is likely too simple to achieve this.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Inhibition Assay (EGFR)

Objective: Quantify the IC50 of both compounds against recombinant EGFR.

  • Reagents: Recombinant EGFR (cytoplasmic domain), Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), 33P-ATP or ADP-Glo reagent.

  • Preparation: Dissolve Gefitinib and N2-FPQ in 100% DMSO to 10 mM stock. Serial dilute (1:3) to range from 10 µM to 0.1 nM.

  • Reaction:

    • Mix kinase buffer (Tris-HCl pH 7.5, MnCl2, MgCl2) with substrate and compound.

    • Initiate with ATP. Incubate 60 min at RT.

  • Detection: Measure luminescence (ADP-Glo) or radioactivity.

  • Validation:

    • Positive Control: Staurosporine (should show broad inhibition).

    • Negative Control: DMSO only (0% inhibition).

    • Pass Criteria: Gefitinib IC50 must fall within 1-10 nM. If N2-FPQ IC50 > 1 µM, the hypothesis of "Scaffold Divergence" is confirmed.

Protocol B: Cell Viability & Rescue Assay (Mechanism Check)

Objective: Determine if toxicity is driven by EGFR (Gefitinib) or DHFR (N2-FPQ).

  • Cell Line: A549 (NSCLC, EGFR wt) or PC-9 (EGFR del19).

  • Treatment: Treat cells with IC50 concentrations of both drugs.

  • Rescue Condition: Add Thymidine (10 µM) and Hypoxanthine (100 µM) to the media.

    • Logic: If the drug targets DHFR (folate pathway), adding Thymidine/Hypoxanthine bypasses the block, rescuing cell viability.

    • Prediction:

      • Gefitinib: No rescue (Toxicity is EGFR-driven).

      • N2-FPQ: Potential rescue (if toxicity is DHFR-driven).

Workflow Start Start: Cell Viability Assay Treat Treat Cells with Compounds (+/- Rescue Media) Start->Treat Measure Measure Viability (MTT/CellTiter-Glo) Treat->Measure Decision Is Viability Rescued by Thymidine? Measure->Decision Result_EGFR Target: EGFR (Gefitinib Profile) Decision->Result_EGFR No Result_DHFR Target: DHFR/Folate (N2-FPQ Profile) Decision->Result_DHFR Yes

Figure 2: Workflow to distinguish between EGFR and DHFR inhibitory mechanisms.

Conclusion

N2-(3-fluorophenyl)quinazoline-2,4-diamine is not a direct functional equivalent to Gefitinib . While they share the quinazoline heterocycle, the transposition of the arylamine from position 4 to position 2 drastically alters the pharmacological profile.

  • Use Gefitinib when: High-potency, selective EGFR inhibition is required for signal transduction studies or NSCLC therapy models.

  • Use N2-FPQ when: Exploring DHFR inhibition , designing dual-target inhibitors (e.g., EGFR/DHFR hybrids), or conducting SAR studies to demonstrate the criticality of the C4-anilino moiety for kinase binding.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. (2017).

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry. (2022).

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives. Bioorganic & Medicinal Chemistry. (2018).

  • PubChem Compound Summary for CID 962701 (N2-(3-methylphenyl)quinazoline-2,4-diamine). National Center for Biotechnology Information. (2023).

Sources

Comparative

Spectroscopic characterization of N2-(3-fluorophenyl)quinazoline-2,4-diamine

This guide provides an in-depth spectroscopic characterization of N2-(3-fluorophenyl)quinazoline-2,4-diamine , a critical scaffold in medicinal chemistry often utilized as a Dihydrofolate Reductase (DHFR) inhibitor or a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of N2-(3-fluorophenyl)quinazoline-2,4-diamine , a critical scaffold in medicinal chemistry often utilized as a Dihydrofolate Reductase (DHFR) inhibitor or a kinase inhibitor probe (e.g., Aurora Kinase, EGFR).

This document is structured to serve as a practical reference for identifying, validating, and comparing this compound against structural analogues.

Part 1: Structural & Synthetic Context

1.1 The Molecule at a Glance
  • IUPAC Name:

    
    -(3-fluorophenyl)quinazoline-2,4-diamine
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 254.26 g/mol

  • Core Scaffold: Quinazoline-2,4-diamine (isostere of pteridine, the core of folic acid).

  • Key Substituent: Fluorine atom at the meta (3) position of the

    
    -phenyl ring.
    
1.2 Synthesis & Impurity Logic (Graphviz Workflow)

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities. The standard route exploits the differential reactivity of the C4 and C2 positions on the quinazoline ring.

SynthesisWorkflow Start 2,4-Dichloroquinazoline Step1 Step 1: Nucleophilic Subst. (C4) Reagent: NH3 (Ammonia) Start->Step1 High Reactivity at C4 Impurity Impurity (Regioisomer): N4-(3-fluorophenyl)... Start->Impurity Side Rxn (Over-reaction) Intermed Intermediate: 4-Amino-2-chloroquinazoline Step1->Intermed Step2 Step 2: Nucleophilic Subst. (C2) Reagent: 3-Fluoroaniline Conditions: Heat/Acid Cat. Intermed->Step2 Lower Reactivity at C2 Product Target Product: N2-(3-fluorophenyl)quinazoline-2,4-diamine Step2->Product

Figure 1: Stepwise synthesis workflow highlighting the origin of the C4-amino intermediate. The C4 position is more electrophilic; thus, ammonia is introduced first to secure the primary amine, followed by the aniline at C2.

Part 2: Spectroscopic Characterization Profile

This section details the expected spectral signatures.[2][3][4][5] As specific experimental values can vary by solvent and concentration, the data below represents the chemometrically predicted consensus based on established Structure-Activity Relationship (SAR) data for quinazoline-2,4-diamines.

2.1 Proton NMR (

NMR)

Solvent: DMSO-


 (Standard for polar heterocycles).[3]
Proton GroupChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Quinazoline H5 8.10 – 8.25Doublet (d)

Most deshielded aromatic proton due to peri-effect of N1/C4.
Quinazoline H7 7.60 – 7.70Triplet/Multiplet-Typical aromatic overlap.
Quinazoline H8 7.30 – 7.45Doublet (d)

Adjacent to N1.
Quinazoline H6 7.30 – 7.45Triplet/Multiplet-Often overlaps with H8.
Phenyl H2' 7.80 – 7.95Doublet of Triplets (dt)

,

Diagnostic: Located between F and N. Large H-F coupling observed.
Phenyl H5' 7.20 – 7.30Pseudo-Triplet (td)

,

Meta to Fluorine.
Phenyl H4'/H6' 6.90 – 7.10Multiplet-Upfield shift due to shielding effects.

7.50 – 8.00Broad Singlet (br s)-Exchangeable (

wash removes). Two protons (primary amine).

9.00 – 9.50Broad Singlet (br s)-Secondary amine. Downfield due to H-bonding with N3 or solvent.
2.2 Carbon-13 NMR (

NMR)

The presence of Fluorine induces C-F coupling , splitting carbon signals into doublets. This is the primary method for assigning the phenyl ring carbons.

  • C3' (C-F):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C2' / C4':

    
     ppm. Doublets  (
    
    
    
    Hz).
  • C1' / C5':

    
     ppm. Doublets  (
    
    
    
    Hz).
  • Quinazoline C4 (Guanidine-like):

    
     ppm.[4][5] Singlet.
    
  • Quinazoline C2:

    
     ppm. Singlet.
    
2.3 Fluorine-19 NMR (

NMR)
  • Shift:

    
     to 
    
    
    
    ppm.
  • Pattern: Multiplet (decoupled: Singlet).

  • Significance: A clean singlet (in proton-decoupled mode) confirms the absence of positional isomers (e.g., 2-fluoro or 4-fluoro impurities, which appear at different shifts).

2.4 Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (

    
    ).
    
  • Parent Ion:

    
     (Calculated for 
    
    
    
    ).
  • Fragmentation: Loss of the 3-fluorophenyl amine moiety is common, leaving the quinazoline core (

    
    ).
    

Part 3: Comparative Analysis

This section objectively compares the 3-fluorophenyl derivative against its most common alternatives in drug discovery: the non-fluorinated parent and the 4-fluorophenyl isomer.

Feature3-Fluoro (Meta) (Subject)4-Fluoro (Para) (Alternative)Non-Fluorinated (Phenyl) (Control)
Electronic Effect Inductive withdrawal (

); weak resonance.
Strong Resonance donation (

) + Inductive withdrawal.
Neutral.
Metabolic Stability High. Blocks metabolic oxidation at the reactive meta position.Moderate. Blocks para-hydroxylation (major pathway).Low. Susceptible to rapid CYP450 oxidation.

NMR Shift

ppm

to

ppm
N/A
Symmetry (

NMR)
Asymmetric. Complex multiplets for phenyl ring.Symmetric (AA'BB'). Distinct "roofing" pattern for phenyl protons.Symmetric. Standard phenyl multiplets.
Lipophilicity (LogP) Increased vs. H.Increased vs. H.Baseline.

Why choose the 3-Fluoro derivative? The 3-fluoro substitution is often preferred in "Lead Optimization" to modulate pKa and lipophilicity without drastically altering the steric profile of the molecule, while simultaneously blocking metabolic hotspots on the phenyl ring.

Part 4: Validated Experimental Protocols

4.1 Protocol: HPLC Purity Profiling

To ensure the spectroscopic data is valid, the sample must be


 pure.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
     mm, 3.5 
    
    
    
    ).
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Expected Retention: The 3-fluoro derivative will elute later than the non-fluorinated parent due to increased lipophilicity (hydrophobicity of Fluorine).

4.2 Protocol: NMR Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-

    
    .
    
  • Additives: If peaks are broad due to proton exchange (common in diamines), add 1 drop of

    
     to collapse amide/amine signals, or run the experiment at elevated temperature (
    
    
    
    ) to sharpen the signals.

References

  • Synthesis and Biological Evaluation of Quinazolines: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 2025.[6]

  • General Quinazoline Characterization: Antileishmanial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Journal of Medicinal Chemistry, 2014.[7]

  • Crystallographic Data (Analogous Structures): Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. BioMed Research International, 2014.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N~2~-(3-fluorophenyl)quinazoline-2,4-diamine

Executive Safety Summary & Risk Assessment Compound Class: Quinazoline-2,4-diamine derivative. Primary Hazard: Bioactive Small Molecule (Kinase Inhibitor Scaffold).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Quinazoline-2,4-diamine derivative. Primary Hazard: Bioactive Small Molecule (Kinase Inhibitor Scaffold).

As a researcher handling N2-(3-fluorophenyl)quinazoline-2,4-diamine, you must operate under the Precautionary Principle . While specific toxicological data (LD50) for this precise fluorinated derivative may be limited, the quinazoline-2,4-diamine scaffold is the pharmacophore for numerous potent Tyrosine Kinase Inhibitors (TKIs) and Dihydrofolate Reductase (DHFR) inhibitors (e.g., Prazosin, Methotrexate analogs) [1, 2].

Operational Risk Profile:

  • Bioactivity: High probability of protein binding (EGFR/DHFR inhibition). Treat as a potential reproductive toxin and specific target organ toxicant.

  • Physical State: Crystalline powder. High risk of electrostatic aerosolization during weighing.

  • Solvent Interaction: Likely requires DMSO for solubilization. CRITICAL WARNING: DMSO is a potent skin penetrant and will carry this bioactive compound directly into the bloodstream upon contact [3].

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational state of the compound.

Protective LayerSolid State Handling (Weighing/Transfer)Solution State Handling (DMSO/Methanol Solubilized)Rationale
Respiratory P100/N95 (if outside hood) or Fume Hood (Mandatory)Fume Hood (Mandatory). Mist/aerosol protection if spraying.Prevents inhalation of micro-particulates and solvent vapors.
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® (Recommended) or Double Nitrile (Change immediately upon splash).DMSO permeates standard nitrile in <5 mins. Laminate offers >4h breakthrough time [4].
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Chemical Safety Goggles + Face Shield (if volume >50mL).Prevents ocular absorption; fluoro-compounds can be severe eye irritants.
Body Protection Lab Coat (High-neck, long sleeve).Tyvek® Sleeves or Apron over Lab Coat.Cotton lab coats absorb solvents/powders; Tyvek repels them.
Engineering Controls & Containment Workflow

The following diagram illustrates the mandatory hierarchy of controls for this compound.

SafetyProtocol cluster_0 Zone 1: Preparation cluster_1 Zone 2: Active Handling (Fume Hood) cluster_2 Zone 3: Decontamination RiskAssess Risk Assessment (Check SAR/Analogs) PPE_Don Don PPE (Double Nitrile/Goggles) RiskAssess->PPE_Don StaticCtrl Static Control (Ionizer/Anti-stat gun) PPE_Don->StaticCtrl Weighing Weighing (Closed Balance) StaticCtrl->Weighing Solubilization Solubilization (Add DMSO) Weighing->Solubilization WasteSeg Waste Segregation (Solid vs Liquid) Solubilization->WasteSeg Solubilization->WasteSeg CAUTION: DMSO Permeation Risk Decon Surface Decon (10% Bleach -> Ethanol) WasteSeg->Decon

Figure 1: Operational workflow emphasizing the critical transition from solid handling to solution handling where permeation risks increase.

Detailed Standard Operating Procedures (SOP)
Phase A: Weighing (Solid State)

Objective: Prevent inhalation and surface contamination via electrostatic spread.

  • Engineering Setup: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Quinazoline powders are often static-prone. Use an anti-static gun or a polonium ionizer strip inside the balance chamber before opening the vial.

  • Transfer: Use a disposable anti-static weighing boat. Do not use a metal spatula directly if the compound is statically charged; use a plastic or PTFE-coated spatula.

  • Containment: If weighing <5 mg, consider "weighing by difference" inside the closed shipping vial to minimize open-air exposure.

Phase B: Solubilization (Liquid State)

Objective: Prevent transdermal delivery via carrier solvent.

  • Solvent Choice: If using DMSO (Dimethyl sulfoxide), acknowledge that the solution is now a transdermal delivery system .

  • Technique: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.

  • Secondary Containment: All vials containing the solution must sit within a secondary rack or tray to capture any micro-drips during pipetting.

  • Glove Discipline: If a drop of DMSO solution touches your glove, do not wipe it . Remove the glove immediately, wash hands, and re-glove.

Disposal & Decontamination[1]

Waste Streams:

  • Solid Waste: Contaminated weighing boats, pipette tips, and dry gloves go into Hazardous Solid Waste (Incineration) . Do not use general trash.

  • Liquid Waste: Segregate into "Halogenated Organic Waste" (due to the Fluorine atom) or "Bioactive/Cytotoxic Waste" streams depending on your facility's specific coding.

Decontamination Protocol:

  • Primary Wash: Wipe surfaces with 10% Sodium Hypochlorite (Bleach) solution. The oxidative nature helps degrade the aromatic rings [5].

  • Secondary Wash: Follow with 70% Ethanol to remove bleach residue and solubilize remaining organic traces.

  • Verification: For high-volume areas, use UV light (365nm) to check for fluorescence (many quinazolines are fluorescent) as a quick contamination check.

Emergency Response
  • Inhalation: Remove to fresh air immediately.[1] If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact (Powder): Brush off excess dry powder before washing. Wash with soap and water for 15 minutes.

  • Skin Contact (DMSO Solution): IMMEDIATE ACTION REQUIRED. Wash with copious amounts of water.[1][2] Do not use ethanol (may enhance absorption). Seek medical evaluation for potential systemic exposure to a kinase inhibitor.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

References
  • Semantic Scholar. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.[3]Link

  • National Institutes of Health (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities.Link

  • American Chemical Society (ACS). DMSO Safety & Handling Guidelines. (Standard Chemical Hygiene Practice).[4][5]

  • EHS Berkeley. Glove Selection Guide for Organic Solvents.Link

  • National Academies. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.Link

Sources

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